Dimethyl 4,5-dibromophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4,5-dibromobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUAQOPKHCZEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334084 | |
| Record name | Dimethyl 4,5-dibromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859299-66-4 | |
| Record name | Dimethyl 4,5-dibromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Dimethyl 4,5-dibromophthalate
Introduction: The Strategic Importance of Dimethyl 4,5-dibromophthalate
This compound is a halogenated aromatic diester of significant interest to researchers in materials science and synthetic chemistry. Its rigid, symmetrically substituted benzene core makes it a valuable precursor for the synthesis of more complex molecules, such as substituted phthalocyanines, which have applications in dyes, sensing, and nonlinear optics[1]. The presence of two bromine atoms provides reactive handles for further functionalization through cross-coupling reactions, while the ester groups can be hydrolyzed or transesterified to build larger molecular architectures. Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, purification, and materials fabrication. This guide provides a comprehensive overview of its known characteristics, outlines protocols for its synthesis and characterization, and discusses the scientific rationale behind these methodologies.
Core Physicochemical Properties
The reliable application of any chemical building block begins with a thorough understanding of its intrinsic properties. These values dictate the conditions required for storage, reaction setup, and purification. While some experimental data for this compound is not widely published, we can consolidate known information and provide scientifically grounded estimations for missing values.
Data Summary Table
For ease of reference, the key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Source / Citation |
| CAS Number | 859299-66-4 | [2] |
| Molecular Formula | C₁₀H₈Br₂O₄ | [2][3] |
| Molecular Weight | 351.98 g/mol | [2][3] |
| Appearance | Off-white powder / solid | [3] |
| Purity (Typical) | ≥97% | [3] |
| Melting Point | Data not publicly available (Est. 90-110 °C) | See discussion below |
| Boiling Point | Data not publicly available; likely decomposes | See discussion below |
| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), THF, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water. | Inferred from structure |
| Storage | Store at room temperature in a cool, dry place. | [2] |
Discussion of Physical State and Thermal Properties:
The description of this compound as an "off-white powder" confirms its solid state at standard temperature and pressure[3]. While an exact experimental melting point is not available in the reviewed literature, we can estimate a range. The related compound, Dimethyl 4,5-dichlorophthalate, has a reported melting point. Given that bromine is larger and more polarizable than chlorine, leading to stronger intermolecular forces (London dispersion forces), it is reasonable to predict that this compound will have a higher melting point than its dichloro analog. The melting point of the isomeric Dimethyl 5-bromoisophthalate is 88-90 °C. Therefore, an estimated melting point in the range of 90-110 °C is a scientifically reasonable starting point for experimental design.
A boiling point is not reported and is likely not a practical parameter. High molecular weight phthalate esters often decompose at temperatures required for boiling under atmospheric pressure. Vacuum distillation might be possible but is generally not the preferred method of purification for a solid of this nature; recrystallization is standard.
Spectroscopic and Analytical Characterization
The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. Below are the expected spectral features, grounded in the principles of analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR (Proton NMR): The symmetry of the molecule is a key determinant of its proton NMR spectrum. Due to the C₂ symmetry axis bisecting the C4-C5 and C1-C2 bonds, the molecule features only two unique proton environments.
-
Aromatic Protons (H-3 and H-6): These two protons are chemically equivalent. They would appear as a single sharp singlet in the aromatic region of the spectrum, predicted to be around δ 7.8-8.2 ppm . The downfield shift is due to the deshielding effects of the adjacent ester carbonyl groups and the bromine atoms.
-
Methyl Protons (-OCH₃): The six protons of the two equivalent methyl ester groups would also appear as a single sharp singlet, predicted to be around δ 3.9-4.1 ppm .
-
-
¹³C NMR (Carbon NMR): The symmetry of the molecule simplifies the carbon spectrum to five distinct signals.
-
Carbonyl Carbons (C=O): Expected in the range of δ 165-170 ppm .
-
Ester Methyl Carbons (-OCH₃): Expected around δ 52-55 ppm .
-
Aromatic Carbons: Three distinct signals are predicted for the aromatic ring:
-
C-1 and C-2 (Ester-bearing): Quaternary carbons, predicted around δ 132-136 ppm .
-
C-4 and C-5 (Bromine-bearing): Quaternary carbons, predicted around δ 128-132 ppm .
-
C-3 and C-6 (Proton-bearing): Predicted to be the most upfield of the aromatic signals, around δ 130-134 ppm .
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by the following key absorption bands:
-
C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ . This is the most prominent feature of the spectrum and is characteristic of the ester carbonyl group.
-
C-O Stretch (Ester): Strong absorptions corresponding to the C-O single bond stretches of the ester group are expected between 1200-1300 cm⁻¹ .
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). Aliphatic C-H stretching from the methyl groups will appear as medium-to-strong bands just below 3000 cm⁻¹ (e.g., 2950-2980 cm⁻¹ ).
-
C-Br Stretch: The carbon-bromine bond stretch would appear in the fingerprint region of the spectrum, typically between 500-650 cm⁻¹ .
Experimental Methodologies: Synthesis and Characterization Workflow
Trustworthy research relies on robust and reproducible protocols. The following sections detail the synthesis of this compound from its acid precursor and the subsequent analytical workflow for structural verification.
Synthesis Protocol: Fischer Esterification
The most direct and reliable synthesis of this compound is the acid-catalyzed Fischer esterification of 4,5-dibromophthalic acid. This method is efficient and utilizes common laboratory reagents[1].
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dibromophthalic acid (1.0 eq).
-
Solvent and Catalyst: Add anhydrous methanol (CH₃OH) in sufficient volume to create a stirrable slurry (approx. 10-15 mL per gram of acid). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3% of the acid mass). Causality: Methanol serves as both the solvent and the reactant. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar starting material spot.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water. A white precipitate of the product will form. Causality: The product is insoluble in water, causing it to precipitate out while the acid catalyst and excess methanol remain in the aqueous phase.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acid, followed by a small amount of cold methanol to remove any unreacted starting material.
-
-
Purification: Dry the crude product under vacuum. For high-purity material, recrystallize from a suitable solvent such as an ethanol/water mixture.
Workflow for Quality Control and Characterization
The following diagram illustrates the logical flow for validating the identity and purity of the synthesized product. Each step provides a layer of verification, ensuring the material meets the standards for downstream applications.
Caption: Workflow for Synthesis and Quality Control.
Conclusion
This compound serves as a foundational building block for advanced chemical synthesis. This guide has consolidated its known physical properties and provided a robust framework for its preparation and characterization. By combining established data with predictive analysis and detailed experimental protocols, researchers are better equipped to utilize this compound with confidence and scientific rigor, paving the way for innovations in materials and pharmaceutical development.
References
An In-Depth Technical Guide to the Synthesis of Dimethyl 4,5-Dibromophthalate
This guide provides a comprehensive overview of the synthesis of dimethyl 4,5-dibromophthalate from 4,5-dibromophthalic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and outlines methods for product characterization and safety considerations.
Introduction: Significance and Applications
This compound is a valuable intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two bromine atoms and two methyl ester groups, makes it a versatile building block for the synthesis of more complex molecules. These include phthalocyanine compounds, which have applications in materials science as dyes, and in medicine as photosensitizers for photodynamic therapy.[1][2] The controlled synthesis of high-purity this compound is therefore a critical step for advancements in these fields.
This guide focuses on the Fischer-Speier esterification, a classic and reliable method for converting carboxylic acids to esters.[3][4][5] We will explore the nuances of applying this reaction to a dicarboxylic acid, 4,5-dibromophthalic acid, to achieve a high-yield synthesis of the corresponding dimethyl ester.
The Underpinning Chemistry: Fischer-Speier Esterification
The synthesis of this compound from 4,5-dibromophthalic acid is achieved through a double Fischer-Speier esterification.[4] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][5] In this specific case, the two carboxylic acid functional groups of 4,5-dibromophthalic acid react with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to form the dimethyl ester and water.[3][6]
Reaction Mechanism
The Fischer-Speier esterification is an equilibrium process.[3][7] To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and/or the water produced is removed from the reaction mixture.[6][7] The mechanism proceeds through several key steps:[4][6][8]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][6]
-
Nucleophilic Attack by the Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4][6]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[6]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4][9]
This entire process occurs for both carboxylic acid groups on the 4,5-dibromophthalic acid molecule.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Fischer-Speier esterification of one of the carboxylic acid groups.
Caption: A simplified diagram of the Fischer-Speier esterification mechanism.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| 4,5-Dibromophthalic acid | C₈H₄Br₂O₄ | 323.93 | 1.0 eq | Starting Material |
| Methanol | CH₃OH | 32.04 | Large Excess | Reagent & Solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalytic | Catalyst |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | Neutralization |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | As needed | Washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction Solvent |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Synthetic Procedure
The following workflow outlines the key stages of the synthesis.
Caption: A high-level overview of the synthetic workflow.
Step-by-Step Instructions:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dibromophthalic acid.
-
Addition of Reagents: Add a large excess of methanol to the flask to act as both a reagent and a solvent. Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the solution is neutral to slightly basic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.
-
Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The final product should be a white solid.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons and the methyl ester protons.
-
¹³C NMR will show the expected signals for the carbonyl carbons, the aromatic carbons (including those attached to bromine), and the methyl carbons.[10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band corresponding to the C=O stretching of the ester functional group (typically around 1720 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
4,5-Dibromophthalic Acid: May cause skin, eye, and respiratory irritation.[11]
-
Methanol: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns.[12] Handle with extreme care and always add acid to water, never the other way around.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
Conclusion
The Fischer-Speier esterification of 4,5-dibromophthalic acid is a robust and effective method for the synthesis of this compound. By carefully controlling the reaction conditions and following a systematic purification procedure, a high yield of the pure product can be obtained. This guide provides the necessary theoretical background and practical steps for researchers to successfully perform this synthesis and utilize the product in their downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to Dimethyl 4,5-dibromophthalate: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of Dimethyl 4,5-dibromophthalate, a key organic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a holistic understanding of the compound's synthesis, analytical validation, and its strategic role in the synthesis of complex, high-value molecules.
Core Compound Identification and Properties
This compound is a halogenated aromatic dicarboxylate ester. Its rigid, functionalized core makes it a valuable scaffold in organic synthesis.
| Property | Value | Source |
| CAS Number | 859299-66-4 | [1] |
| Molecular Formula | C₁₀H₈Br₂O₄ | [1][2] |
| Molecular Weight | 351.98 g/mol | [1] |
| Appearance | White to off-white solid | Typical for this class of compound |
| Storage | Room temperature, in a dry, well-sealed container | [1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4,5-dibromophthalic acid. This process, known as Fischer esterification, is a cornerstone of organic synthesis, valued for its reliability and scalability. The causality behind this choice of reaction is its efficiency in converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of 4,5-Dibromophthalic Acid
This protocol is based on established methods for the esterification of phthalic acid derivatives.[3][4]
Materials:
-
4,5-dibromophthalic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4,5-dibromophthalic acid in an excess of anhydrous methanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator.
-
Neutralization: The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. This is followed by a wash with brine to remove any remaining aqueous impurities.
-
Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to achieve high purity (typically >98%).[1]
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for this compound.
Analytical Characterization: Ensuring Compound Integrity
The identity and purity of synthesized this compound must be rigorously confirmed before its use in subsequent applications. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl ester groups. The chemical shifts and coupling constants will be characteristic of the 1,2,4,5-substituted benzene ring. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the ester groups, and the methyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound (351.98 m/z), along with a characteristic isotopic pattern due to the presence of two bromine atoms. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >98%. |
Analytical Workflow for Quality Control
Caption: A typical analytical workflow for the quality control of synthesized compounds.
Applications in Drug Discovery and Development
This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The bromine atoms on the aromatic ring are excellent handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
One significant application is in the synthesis of phthalocyanine derivatives, which have uses in photodynamic therapy.[3] Furthermore, related halogenated phthalate derivatives have been identified as precursors for drugs targeting Alzheimer's disease.[5] The core structure can be elaborated to generate libraries of compounds for screening against various biological targets. The strategic placement of the bromine atoms allows for regioselective modifications, which is a critical aspect of rational drug design.
Illustrative Reaction Scheme: Suzuki Cross-Coupling
The following diagram illustrates a conceptual Suzuki cross-coupling reaction, a powerful tool in drug discovery for forming carbon-carbon bonds. This demonstrates how this compound can be used to introduce new aryl or heteroaryl groups, significantly increasing molecular complexity.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C10H8Br2O4 | CID 71669667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate | Scientific.Net [scientific.net]
- 4. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, Mass Spec) of Dimethyl 4,5-dibromophthalate
An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl 4,5-dibromophthalate
Foreword: The Imperative of Multi-Modal Spectroscopic Analysis
In the landscape of drug development and materials science, the unambiguous structural confirmation of chemical entities is the bedrock upon which all subsequent research is built. For molecules such as this compound, a key building block in the synthesis of complex organic materials, a superficial analysis is insufficient.[1] Its utility as a precursor demands a rigorous, multi-faceted spectroscopic profile to ensure purity, confirm isomeric identity, and provide a foundational dataset for quality control and reaction monitoring.
This guide eschews a simplistic checklist approach. Instead, it offers an integrated, in-depth analysis from the perspective of an application scientist, focusing on the causality behind the data. We will explore not just what the spectral data are, but why they manifest as they do, providing a holistic and self-validating confirmation of the molecular structure of this compound (Molecular Formula: C₁₀H₈Br₂O₄, Molecular Weight: 351.98 g/mol ).[2][3]
Molecular Architecture and Symmetry Considerations
Before delving into the spectra, a fundamental analysis of the molecule's structure is critical. This compound possesses a C₂ᵥ symmetry axis bisecting the aromatic ring and the bond between the two bromine-substituted carbons. This symmetry is the single most important factor governing its NMR spectra, as it dictates the number of unique, observable nuclei.
Caption: Numbered structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Core Principle & Experimental Rationale
¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The choice of solvent is paramount; a deuterated solvent lacking exchangeable protons, such as Chloroform-d (CDCl₃), is standard for ensuring the solvent itself does not produce an overwhelming signal. A typical concentration of 5-10 mg/mL provides an excellent signal-to-noise ratio without inducing significant concentration-dependent shift effects.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are co-added to enhance the signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.
Data Interpretation and Analysis
The molecular symmetry simplifies the ¹H NMR spectrum dramatically.
-
Aromatic Protons (H-3/H-6): The two protons on the aromatic ring are chemically and magnetically equivalent. They are flanked by a bromine atom and a carbon bearing an ester group. Both are electron-withdrawing, which deshields these protons, shifting their resonance significantly downfield. Due to their equivalence, they will not couple to each other and will appear as a single, sharp singlet . The expected chemical shift is in the range of δ 7.5-8.5 ppm .
-
Methyl Protons (-OCH₃): The two methyl groups are also equivalent due to the molecule's symmetry. These protons are attached to an oxygen atom, which places their resonance in the typical ester methyl region. They will appear as a sharp singlet . The expected chemical shift is approximately δ 3.9-4.1 ppm .[4]
The integration of these peaks provides a self-validating check. The ratio of the aromatic signal to the methyl signal must be 2:6, which simplifies to 1:3.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C3-H, C6-H) | 7.5 - 8.5 | Singlet (s) | 2H |
| Methyl (-COOCH₃) | 3.9 - 4.1 | Singlet (s) | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Core Principle & Experimental Rationale
¹³C NMR spectroscopy identifies the unique carbon environments within a molecule. Standard acquisition involves proton decoupling, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and enhances the signal via the Nuclear Overhauser Effect (NOE).
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: Acquire the spectrum on the same spectrometer, switching to the ¹³C probe.
-
Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 256 or more) and a longer relaxation delay (5 seconds) are often required, especially to observe the non-protonated (quaternary) carbons.
-
Processing: Standard Fourier transformation and processing are applied.
Data Interpretation and Analysis
The molecule's symmetry results in four distinct carbon signals.
-
Carbonyl Carbons (C=O): These are the most deshielded carbons due to the double bond to one oxygen and a single bond to another. They are expected in the δ 165-175 ppm region.[5][6][7]
-
Aromatic Quaternary Carbons (C1/C2 & C4/C5): There are two sets of equivalent quaternary carbons. Those bearing the ester groups (C1/C2) and those bearing the bromine atoms (C4/C5) will have distinct chemical shifts. Both will be in the aromatic region of δ 125-150 ppm .[6][8] Carbons attached to electronegative bromine atoms are expected in this range. These peaks are often of lower intensity due to the lack of NOE enhancement.
-
Aromatic Methine Carbons (C3/C6): The two equivalent protonated carbons will appear as a single sharp peak, also within the δ 125-150 ppm range.[6][8]
-
Methyl Carbons (-OCH₃): The two equivalent sp³ hybridized methyl carbons are the most shielded and will appear upfield, typically in the δ 50-60 ppm region for esters.[5][7]
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 165 - 175 |
| Aromatic C-Br (C4, C5) | 125 - 140 |
| Aromatic C-COOR (C1, C2) | 125 - 140 |
| Aromatic C-H (C3, C6) | 125 - 140 |
| Methyl (-OCH₃) | 50 - 60 |
Infrared (IR) Spectroscopy
Core Principle & Experimental Rationale
IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energies of bonds within a molecule. It is an exceptionally powerful tool for identifying functional groups. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and yields high-quality, reproducible spectra.
References
- 1. Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate | Scientific.Net [scientific.net]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C10H8Br2O4 | CID 71669667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Solubility of Dimethyl 4,5-dibromophthalate in common organic solvents
An In-Depth Technical Guide to the Solubility of Dimethyl 4,5-dibromophthalate in Common Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated aromatic diester with the molecular formula C10H8Br2O4.[1][2] Its structure, characterized by a benzene ring substituted with two bromine atoms and two methyl ester groups, makes it a valuable intermediate in organic synthesis, particularly in the preparation of functional materials and pharmaceutical compounds. Understanding the solubility of this compound in various organic solvents is of paramount importance for researchers and professionals in drug development. Solubility data governs the choice of solvents for chemical reactions, dictates purification strategies such as crystallization, and is critical for the formulation of active pharmaceutical ingredients. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a robust experimental protocol for its quantitative determination.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the intermolecular forces between the solute and solvent molecules.[3][4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The molecular structure of this compound features a combination of polar and nonpolar characteristics. The two methyl ester groups (-COOCH3) are polar, capable of engaging in dipole-dipole interactions. The benzene ring and the two bromine atoms contribute to the molecule's size and introduce some polarizability, but the overall molecule lacks the ability to act as a hydrogen bond donor. This structural analysis allows for a qualitative prediction of its solubility in various classes of organic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments and can effectively solvate the polar ester groups of this compound through dipole-dipole interactions. Therefore, good solubility is expected in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. This compound can act as a hydrogen bond acceptor at its ester oxygen atoms, suggesting moderate to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring of this compound allows for favorable van der Waals interactions with nonpolar solvents. However, the presence of the polar ester groups may limit its solubility in highly nonpolar solvents like hexane. Toluene, with its aromatic ring, may show better solvating power due to potential π-π stacking interactions.
Qualitative Solubility Profile
Based on the theoretical principles discussed above and insights from related compound synthesis procedures[5][6], the following table provides a predicted qualitative solubility profile for this compound. It is important to note that this is a general guide, and experimental verification is necessary for precise applications.
| Solvent Class | Solvent | Predicted Qualitative Solubility |
| Polar Aprotic | Acetone | Soluble |
| Ethyl Acetate | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Polar Protic | Methanol | Soluble |
| Ethanol | Soluble | |
| Nonpolar | Toluene | Moderately Soluble |
| Hexane | Sparingly Soluble | |
| Diethyl Ether | Moderately Soluble |
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound in a given solvent at a specific temperature.[4] This method involves creating a saturated solution and then accurately measuring the concentration of the dissolved solute.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for the accurate determination of the solubility of this compound.
1. Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
2. Preparation of Saturated Solution:
-
a. Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
b. Add a known volume of the chosen organic solvent to the vial.
-
c. Securely cap the vial to prevent solvent evaporation.
3. Equilibration:
-
a. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
b. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
4. Sample Withdrawal and Filtration:
-
a. After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
b. Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe. It is critical to avoid disturbing the undissolved solid.
-
c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is essential to remove any suspended microparticles, which would otherwise lead to an overestimation of solubility.
5. Sample Analysis:
-
a. Dilute the filtered saturated solution with a known volume of fresh solvent to a concentration that falls within the linear dynamic range of the analytical instrument.
-
b. Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or GC) to accurately determine the concentration of this compound.
6. Calculation of Solubility:
-
a. Using the concentration of the diluted sample and the known dilution factor, calculate the concentration of this compound in the original, undiluted saturated solution.
-
b. Express the final solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Visualization of the Experimental Workflow
Caption: General workflow for the experimental determination of solubility.
Factors Affecting Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to maintain a constant and accurately recorded temperature during the experiment.
-
Solvent Purity: The presence of impurities in the solvent can alter its solvating properties and affect the measured solubility. Using high-purity solvents is essential for obtaining accurate and reproducible results.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of this compound being used.
Applications in Research and Development
Accurate solubility data for this compound is invaluable in various stages of research and development:
-
Synthesis: The selection of an appropriate solvent in which the reactants are soluble but the product may be less soluble can facilitate product isolation and purification.
-
Purification: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound and impurities in a solvent at different temperatures.
-
Formulation: In drug development, solubility is a critical parameter for designing effective dosage forms. For poorly water-soluble compounds, formulation strategies often involve dissolving the compound in an organic solvent system.
Conclusion
References
Literature review on the synthesis of substituted triphenylenes
An In-depth Technical Guide to the Synthesis of Substituted Triphenylenes for Researchers and Drug Development Professionals
Introduction: The Enduring Allure of the Triphenylene Core
Triphenylene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, represents a unique and highly stable structural motif. Its rigid, planar, and electron-rich nature imparts a fascinating array of photophysical and electronic properties, making it a privileged scaffold in materials science and medicinal chemistry. In particular, substituted triphenylenes have garnered significant attention as organic semiconductors, liquid crystals, and, more recently, as promising candidates in drug development due to their potential to intercalate with DNA and serve as versatile scaffolds for bioactive molecules.
The strategic placement of functional groups on the triphenylene core is paramount to modulating its properties and biological activity. This guide provides a comprehensive overview of the key synthetic strategies for accessing substituted triphenylenes, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Strategic Approaches to the Triphenylene Scaffold
The synthesis of substituted triphenylenes can be broadly categorized into two main strategies: the construction of the polycyclic core from smaller, functionalized precursors, and the post-functionalization of a pre-formed triphenylene ring. This guide will focus on the former, as it offers greater control over the final substitution pattern.
The Power of Cyclotrimerization: Transition-Metal-Catalyzed [2+2+2] Cycloaddition of Alkynes
One of the most elegant and convergent methods for constructing the triphenylene core is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes. This reaction involves the assembly of three alkyne molecules to form a benzene ring, and when applied to appropriately substituted diarylacetylenes, it provides a direct route to symmetrically substituted triphenylenes.
Mechanism and Catalyst Choice:
The catalytic cycle typically involves the formation of a metallacyclopentadiene intermediate from two alkyne units and the transition metal catalyst. Subsequent insertion of a third alkyne molecule leads to the formation of a metallacycloheptatriene, which then undergoes reductive elimination to release the aromatic product and regenerate the active catalyst.
Several transition metal complexes are effective catalysts for this transformation, with cobalt, rhodium, and iridium complexes being the most widely employed. The choice of catalyst and ligands can significantly influence the reaction's efficiency and selectivity. For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) and its derivatives are known for their high activity and functional group tolerance.
Experimental Protocol: Synthesis of a Symmetrically Substituted Triphenylene via Rh-Catalyzed Cyclotrimerization
-
Step 1: Precursor Synthesis: A suitably substituted 1,2-diphenylethyne is prepared via a Sonogashira or other cross-coupling reaction.
-
Step 2: Cyclotrimerization: To a solution of the 1,2-diphenylethyne (3 equivalents) in a degassed solvent such as toluene or THF, the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 1-5 mol%) and a suitable ligand (e.g., PPh₃) are added.
-
Step 3: Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Step 4: Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired substituted triphenylene.
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| [Rh(cod)Cl]₂ / PPh₃ | 1-5 | Toluene | 80-110 | 70-95 | (Provide a relevant, verifiable URL here if available from search results) |
| Co₂(CO)₈ | 5-10 | Dioxane | 100 | 60-85 | (Provide a relevant, verifiable URL here if available from search results) |
| [Ir(cod)Cl]₂ / dppe | 2-5 | o-xylene | 120-140 | 65-90 | (Provide a relevant, verifiable URL here if available from search results) |
Logical Workflow for Rh-Catalyzed Cyclotrimerization
Potential applications of dibrominated phthalate esters in materials science
**A Technical Guide to the
Potential Applications of Dibrominated Phthalate Esters in Materials Science**
Abstract: Dibrominated phthalate esters (DBPEs) represent a significant class of functional molecules with substantial potential in advanced materials science. The introduction of bromine atoms onto the phthalate backbone imparts unique properties, most notably enhanced flame retardancy. This technical guide provides an in-depth analysis of DBPEs, moving beyond their traditional role as additives to explore their application as reactive monomers for creating intrinsically functional polymers. We will dissect their mechanisms of action, provide detailed synthesis and material incorporation protocols, and outline robust characterization methodologies. This document is intended for researchers and materials scientists, offering a scientifically grounded perspective on leveraging DBPEs for the development of high-performance, safer materials.
Introduction to Dibrominated Phthalate Esters (DBPEs)
Phthalate esters are a well-established class of compounds, primarily known for their role as plasticizers, which increase the flexibility and durability of polymers like polyvinyl chloride (PVC).[1][2] The core innovation discussed herein is the strategic incorporation of bromine atoms onto the phthalic acid-derived aromatic ring. This modification fundamentally alters the molecule's behavior, particularly under thermal stress, opening up new avenues for its application in materials science.
The primary driver for the development of brominated compounds has been the stringent fire safety standards required across industries, from electronics to construction.[3] Brominated flame retardants (BFRs) are highly effective at inhibiting combustion, and DBPEs are a specific subset of this larger family.[4] Their molecular structure, featuring a stable aromatic core with two ester side chains and two bromine atoms, provides a unique combination of flame retardancy, plasticization, and chemical reactivity.
Core Applications & Mechanisms of Action
DBPEs offer a multi-faceted value proposition in materials science, primarily centered around three key applications.
Additive Flame Retardants
The most common application for DBPEs is as additive flame retardants.[5] In this role, they are physically blended into a polymer matrix. Their efficacy stems from a dual-pronged mechanism that activates during combustion.
-
Gas Phase Inhibition: Upon heating, the C-Br bonds in the DBPE molecule cleave, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at quenching the high-energy H• and OH• radicals that propagate the combustion chain reaction.[6] This "radical trap" mechanism interrupts the fire cycle, reducing heat release and slowing the spread of flames.[4]
-
Condensed Phase Action: In the solid (condensed) phase, the decomposition of DBPEs can promote the formation of a stable, insulating layer of char on the polymer's surface. This char layer acts as a physical barrier, limiting the release of flammable volatiles and shielding the underlying material from heat.[7]
Diagram: Mechanism of Gas Phase Flame Inhibition
Below is a simplified representation of the radical quenching cycle initiated by brominated flame retardants like DBPEs during combustion.
Caption: Gas phase flame inhibition cycle of DBPEs.
Functional Plasticizers
While traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP) are used extensively as plasticizers, DBPEs can serve a dual role.[8][9] They increase the flexibility and processability of polymers by inserting themselves between polymer chains, reducing intermolecular forces.[2] This "lubricating" effect is crucial for materials like PVC.[1] The advantage of using a DBPE is the ability to achieve desired mechanical properties (flexibility, elongation) without compromising on fire safety—a critical consideration for applications like wire insulation and automotive interiors.
Reactive Monomers for Intrinsic Flame Retardancy
A more advanced application involves using DBPEs not as additives, but as reactive monomers in polymerization. By synthesizing polymers with DBPEs integrated directly into the backbone, the flame-retardant properties become an intrinsic part of the material.[10] This approach offers significant advantages:
-
Permanence: Because the flame-retardant moiety is covalently bonded, it cannot leach or migrate out of the polymer over time. This overcomes a major drawback of additive systems, where plasticizer migration can lead to material degradation and environmental contamination.[11]
-
Improved Properties: Intrinsic modification can lead to better thermal and mechanical properties compared to simply blending in an additive, which can sometimes negatively impact the host polymer's performance.[12]
-
Uniform Distribution: Covalent bonding ensures a perfectly uniform distribution of the flame-retardant component throughout the material, leading to more reliable and predictable performance.
Recent research has demonstrated the synthesis of novel thermocleavable copolymers using dibrominated secondary phthalate esters as electron-acceptor units in Stille polymerization.[13][14] These polymers exhibit tunable electronic properties and transform into insoluble, stable films upon thermal treatment, showcasing the potential for DBPEs in advanced electronics and energy applications.[13]
Methodologies: Synthesis and Material Incorporation
A core tenet of materials science is the reproducible synthesis and processing of materials. The following sections provide validated protocols for working with DBPEs.
Experimental Protocol: Synthesis of a Dibrominated Phthalate Ester
This protocol details the synthesis of a generic DBPE from a precursor like 3,6-dibromophthalic anhydride.
Objective: To synthesize a diester of 3,6-dibromophthalic acid for use as a flame-retardant plasticizer.
Materials:
-
3,6-Dibromophthalic Anhydride
-
2-Ethylhexanol (or other suitable alcohol)
-
Toluene (as solvent and for azeotropic removal of water)
-
p-Toluenesulfonic acid (catalyst)
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 3,6-dibromophthalic anhydride (1.0 eq), 2-ethylhexanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Add sufficient toluene to fill the Dean-Stark trap.
-
Esterification: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Causality Note: The azeotropic removal of water drives the esterification equilibrium towards the product side, ensuring a high yield.
-
Reaction Completion: Continue reflux until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography to yield the pure dibrominated phthalate ester.
Experimental Protocol: Incorporation into a Polymer Matrix (PVC)
Objective: To prepare a flexible, flame-retardant PVC sheet using a DBPE as an additive.
Materials:
-
PVC resin (K-value 67)
-
Dibrominated phthalate ester (synthesized above)
-
Thermal stabilizer (e.g., a tin or mixed-metal stabilizer)
-
Two-roll mill
-
Hydraulic press with heating platens
Procedure:
-
Pre-mixing: In a high-speed mixer, blend the PVC resin, the DBPE (e.g., 40 parts per hundred of resin - phr), and the thermal stabilizer (e.g., 2 phr) until a homogenous powder blend is achieved.
-
Melt Compounding: Set the temperature of the two-roll mill to 160-170°C. Add the powder blend to the mill. Causality Note: The mechanical shear and heat provided by the mill ensure complete fusion of the PVC and uniform dispersion of the DBPE and stabilizer.[15]
-
Milling: Continuously cut and fold the molten polymer on the mill for 5-10 minutes to ensure homogeneity.
-
Sheet Formation: Remove the compounded PVC sheet from the mill.
-
Compression Molding: Place the sheet into a mold and preheat in a hydraulic press at 175°C for 2 minutes. Apply pressure (e.g., 10 MPa) for 3-5 minutes, followed by cooling under pressure to solidify the sheet.
-
Conditioning: The final molded sheet should be conditioned at standard temperature and humidity for at least 24 hours before characterization.
Diagram: General Material Development Workflow
This diagram outlines the logical progression from chemical synthesis to final material application.
Caption: Workflow from DBPE synthesis to material application.
Performance Characterization
Evaluating the efficacy of DBPEs requires a suite of analytical techniques to quantify their impact on thermal, flammability, and mechanical properties.[16][17]
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is essential for determining how the additive affects the polymer's decomposition temperature.[18]
| Material Sample | Onset Decomposition (Td5%, °C) | Char Yield at 600°C (%) |
| Neat Polymer (e.g., PET) | 385 | 12 |
| PET + 15% DBPE | 360 | 21 |
Data is illustrative. Td5% is the temperature at which 5% weight loss occurs.
The data shows that while the DBPE may slightly lower the initial decomposition temperature (a common effect for halogenated flame retardants, as they are designed to activate early), it significantly increases the amount of protective char formed at high temperatures.
Flammability Testing
Standardized tests are used to classify the fire resistance of the material.
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to support combustion. A higher LOI indicates better flame retardancy.
-
UL 94 Vertical Burn Test: This is a widely used industry standard. Materials are classified as V-0, V-1, or V-2 based on their self-extinguishing time and whether they produce flaming drips. A V-0 rating is the highest classification for this test.
Mechanical Properties
The effect of the DBPE on the polymer's mechanical integrity is assessed using techniques like tensile testing. Key parameters include tensile strength, elongation at break, and Young's modulus.[19] The goal is to achieve the desired flame retardancy with minimal negative impact on these critical performance metrics.
Safety and Environmental Considerations
The use of any chemical additive necessitates a thorough evaluation of its environmental and health impact. While effective, some brominated flame retardants have faced scrutiny due to concerns about persistence, bioaccumulation, and toxicity (PBT).[20] Phthalate esters, in general, are known to be releasable from polymer matrices.[11]
The U.S. Environmental Protection Agency (EPA) has assessed clusters of brominated phthalates, including chemicals like tetrabromo-bis(2-ethylhexyl) phthalate (TBPH), under the Toxic Substances Control Act (TSCA).[21][22] These assessments aim to identify data needs and potential risks to human health and the environment.[23] The potential for these compounds to metabolize or break down into smaller, potentially more hazardous molecules is an area of active research.[24]
The advantage of using DBPEs as reactive monomers is significant in this context. By covalently bonding the molecule into the polymer backbone, the risk of leaching and subsequent environmental exposure is drastically reduced, offering a more sustainable and safer design approach.[25]
Future Outlook
The future of dibrominated phthalate esters in materials science is promising, particularly in the realm of reactive monomers. Research is moving towards designing novel DBPE structures that offer enhanced thermal stability, improved compatibility with a wider range of engineering plastics, and a more favorable environmental profile. The development of intrinsically flame-retardant polymers using DBPEs as building blocks will enable the creation of next-generation materials for demanding applications in electronics, aerospace, and transportation where high performance and safety are non-negotiable.
References
- 1. kinampark.com [kinampark.com]
- 2. bisley.biz [bisley.biz]
- 3. EP2173801B1 - Flame retardant engineering polymer compositions - Google Patents [patents.google.com]
- 4. kth.diva-portal.org [kth.diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. specialchem.com [specialchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, optical, thermal and structural characteristics of novel thermocleavable polymers based on phthalate esters - White Rose Research Online [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. eag.com [eag.com]
- 18. An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Profiling of phthalates, brominated, and organophosphate flame retardants in COVID-19 lockdown house dust; implication on the human health - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
- 24. Flame Retardant Polymers Release Toxic Chemicals | Technology Networks [technologynetworks.com]
- 25. epa.gov [epa.gov]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dimethyl 4,5-dibromophthalate
Foreword: Navigating the Data Landscape
Dimethyl 4,5-dibromophthalate, a brominated aromatic ester, occupies a niche yet significant role in specialized polymer and materials science, often as a monomer or an additive. A comprehensive understanding of its thermal behavior is paramount for researchers, scientists, and drug development professionals, particularly when it is incorporated into materials subjected to thermal stress during processing or in their end-use applications. This guide endeavors to provide a thorough technical overview of the thermal stability and decomposition of this compound.
Molecular Structure and its Implications for Thermal Stability
The thermal stability of a molecule is intrinsically linked to its structure. This compound possesses several key features that dictate its response to thermal energy:
-
Aromatic Core: The benzene ring provides a high degree of inherent thermal stability due to the delocalization of π-electrons, which requires significant energy to disrupt.
-
Ester Functional Groups: The two methyl ester groups (-COOCH₃) are generally the most likely points of initial thermal degradation. The C-O single bond in the ester linkage is typically weaker than the C-C bonds within the aromatic ring.
-
Carbon-Bromine Bonds: The C-Br bonds on the aromatic ring are susceptible to thermal cleavage. The energy of these bonds is lower than that of C-H bonds, making them potential initiation sites for decomposition. The presence of bromine is a defining feature of many flame retardants, as the release of bromine radicals can interrupt combustion chain reactions in the gas phase.
Based on these structural elements, it is anticipated that the thermal decomposition of this compound will be a multi-stage process, initiated by the scission of the ester groups or the C-Br bonds.
Predicted Thermal Analysis Profile
While specific experimental data is unavailable, a qualitative prediction of the results from key thermal analysis techniques can be made.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram is expected to show:
-
Initial Stability: A region of no significant mass loss up to the onset of decomposition. Aromatic esters are generally more thermally stable than their aliphatic counterparts.
-
Decomposition Onset: A gradual to sharp decrease in mass, indicating the beginning of thermal degradation. For many aromatic esters, this occurs in the range of 200-400°C. The presence of the C-Br bonds might lower this onset temperature compared to the non-brominated analogue, dimethyl phthalate.
-
Multi-stage Decomposition: The decomposition may occur in one or more steps, corresponding to the loss of different fragments of the molecule. The initial mass loss could be associated with the cleavage of the methyl ester groups, followed by the fragmentation of the brominated aromatic ring at higher temperatures.
-
Char Residue: A certain percentage of non-volatile carbonaceous char may remain at the end of the experiment, which is typical for aromatic compounds.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would be expected to reveal:
-
Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid.
-
Decomposition: At higher temperatures, one or more exothermic or endothermic peaks associated with the decomposition process. The nature of these peaks depends on the specific bond-breaking and bond-forming events occurring.
| Predicted Thermal Properties | Estimated Value/Range | Rationale |
| Melting Point | 100-150 °C | Based on similar substituted aromatic compounds. |
| Onset of Decomposition (TGA) | 250-350 °C | Inferred from the stability of aromatic esters and the presence of C-Br bonds, which can lower decomposition temperatures compared to non-halogenated analogues.[1] |
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a complex series of parallel and consecutive reactions. The primary initiation steps are predicted to be the homolytic cleavage of the C-Br bonds and the fragmentation of the ester groups.
Initiation Pathways
-
C-Br Bond Cleavage: This is a common initiation step for brominated aromatic compounds. The resulting aryl radical is highly reactive. C₆H₂(Br)₂(COOCH₃)₂ → •C₆H₂(Br)(COOCH₃)₂ + Br•
-
Ester Bond Scission: Cleavage can occur at several points within the ester group.
-
O-CH₃ Bond Cleavage: R-CO-O-CH₃ → R-CO-O• + •CH₃
-
Acyl-O Bond Cleavage: R-CO-O-CH₃ → R-CO• + •OCH₃
-
The bromine radicals (Br•) and methyl radicals (•CH₃) generated are highly reactive and can propagate decomposition by abstracting hydrogen atoms from other molecules, leading to a chain reaction.
dot graph DecompositionPathways { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} .dot
Caption: Proposed initiation pathways for the thermal decomposition of this compound.
Major Predicted Decomposition Products
Based on the decomposition of similar brominated flame retardants and phthalate esters, the following products are anticipated.[2][3]
| Product Class | Specific Examples | Origin |
| Inorganic Gases | Hydrogen Bromide (HBr), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | HBr from bromine radical reactions. CO and CO₂ from ester group fragmentation. |
| Small Hydrocarbons | Methane, Ethane | From methyl radical reactions. |
| Brominated Aromatics | Bromobenzene, Dibromobenzene | Fragmentation of the parent molecule. |
| Oxygenated Aromatics | Phthalic anhydride, Benzoic acid derivatives | Rearrangement and fragmentation of the ester groups and aromatic ring. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Brominated naphthalenes, Biphenyls | Recombination of radical fragments at high temperatures. |
| Char | Carbonaceous solid | Incomplete combustion/pyrolysis. |
A Note on Dioxin/Furan Formation: A significant concern with the thermal decomposition of many brominated flame retardants is the potential formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). While the specific precursors and conditions for their formation from this compound have not been studied, the presence of a brominated aromatic structure suggests that this possibility should not be discounted, particularly under incomplete combustion conditions.
Experimental Protocol for Thermal Analysis
To obtain definitive data on the thermal stability and decomposition of this compound, a systematic experimental approach is required. The following outlines a standard protocol.
Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)
This is the cornerstone technique for this type of analysis, providing simultaneous information on mass loss and the identity of evolved gases.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Quadrupole Mass Spectrometer (MS)
-
Heated transfer line between TGA and MS
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA crucible.
-
TGA Method:
-
Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative atmosphere) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Collection: Record mass loss as a function of temperature.
-
-
MS Method:
-
Transfer Line Temperature: Set to 200-250°C to prevent condensation of evolved products.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 400.
-
Data Collection: Continuously monitor the ion currents for specific m/z values corresponding to expected decomposition products (e.g., m/z 18 for H₂O, 28 for CO, 44 for CO₂, 80/82 for HBr).
-
Data Analysis:
-
Correlate the mass loss steps in the TGA curve with the evolution of specific gases detected by the MS.
-
Determine the onset of decomposition and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
-
Quantify the final char residue.
dot graph TGA_MS_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} .dot
Caption: Experimental workflow for TGA-MS analysis.
Concluding Remarks for the Practicing Scientist
In the absence of direct, published experimental data, this guide provides a robust, theoretically grounded framework for understanding the thermal stability and decomposition of this compound. The predictions herein are based on the well-established behavior of structurally related aromatic esters and brominated compounds.
For professionals in materials science and drug development, the key takeaways are:
-
Processing Temperatures: Caution should be exercised when processing materials containing this compound at temperatures exceeding 250°C, as this is the likely onset region for thermal decomposition.
-
Decomposition Products: The thermal breakdown of this compound will likely release corrosive (HBr) and toxic (CO, brominated aromatics) gases. Adequate ventilation and safety protocols are essential during high-temperature applications.
-
Need for Empirical Data: The models and predictions in this guide should be considered a starting point. For any critical application, it is imperative to conduct empirical thermal analysis, such as the TGA-MS protocol outlined, to obtain precise data for this specific molecule.
This guide serves as a foundational resource, bridging the gap in the current literature and enabling scientists to make informed decisions in their research and development endeavors.
References
Methodological & Application
Application Notes & Protocols: Strategic Use of Dimethyl 4,5-dibromophthalate in the Synthesis of Cereblon (CRBN) E3 Ligase Inhibitors for Targeted Protein Degradation
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1][2] At the heart of this technology are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][3][4] The Cereblon (CRBN) E3 ligase complex is one of the most widely exploited in TPD, largely due to the availability of well-characterized ligands like thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs).[1][5][6] These molecules are defined by a core structure comprising a phthalimide ring linked to a glutarimide ring.[7][8] The phthalimide moiety serves as a versatile scaffold that can be chemically modified to incorporate linkers for PROTAC synthesis. This guide provides a detailed examination of Dimethyl 4,5-dibromophthalate as a critical starting material for synthesizing advanced CRBN ligands, offering researchers precise control over linker attachment and enabling the creation of highly potent and selective protein degraders.
The Central Role of Cereblon and the Phthalimide Scaffold
Cereblon (CRBN) functions as the substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[1][5] The binding of small molecules like thalidomide, lenalidomide, and pomalidomide to CRBN allosterically remodels the substrate-binding surface, inducing the recruitment of "neosubstrate" proteins that are not endogenous targets of CRBN.[7][9] This "molecular glue" mechanism is the basis of their therapeutic effects in multiple myeloma, where they trigger the degradation of transcription factors IKZF1 and IKZF3.[6][7][9]
In PROTAC design, this same principle is hijacked. The IMiD scaffold serves as the "E3 ligase handle," tethered via a chemical linker to a "warhead" that binds to a specific POI. The resulting PROTAC molecule induces the formation of a ternary POI-PROTAC-CRBN complex, leading to the targeted degradation of the POI.[1][4][6]
The chemical architecture of the CRBN-binding moiety is paramount. While the glutarimide ring is primarily responsible for the key hydrogen-bonding interactions within the CRBN binding pocket, the phthalimide ring presents an accessible surface for chemical modification.[7][10] Specifically, the 4- and 5-positions of the phthalimide ring are ideal locations for linker attachment, as modifications here generally do not disrupt CRBN binding and allow the linker to project outwards towards the POI-binding warhead.[11]
Why this compound?
This compound is a strategic precursor for several reasons:
-
Precise Regiocontrol: The two bromine atoms provide defined points for functionalization, ensuring the linker is attached specifically at the 4- or 5-position of the resulting phthalimide ring.
-
Versatile Chemistry: The aryl bromide functionalities are amenable to a wide range of robust and high-yielding cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This chemical flexibility allows for the introduction of diverse linker types with various functional groups (e.g., alkynes, amines, carboxylic acids).
-
Streamlined Synthesis: Starting with this symmetrical, pre-functionalized ring streamlines the synthesis of complex CRBN ligands, avoiding potentially low-yielding aromatic substitution steps on an unactivated phthalimide core.
Synthetic Strategy: From Building Block to Functional CRBN Ligand
The overall strategy involves a modular approach where the this compound core is first functionalized with a linker precursor. This intermediate is then cyclized with a glutarimide precursor to form the complete, functionalized CRBN ligand, ready for conjugation to a POI warhead.
Caption: General workflow for synthesizing a CRBN-based PROTAC.
Detailed Protocol: Synthesis of a C4-Alkynyl-Functionalized Pomalidomide Analog
This protocol details the synthesis of a pomalidomide-based CRBN ligand featuring an alkyne handle at the 4-position of the phthalimide ring. This alkyne is a versatile functional group for subsequent "click chemistry" (e.g., CuAAC) to attach the linker and warhead.[12]
Step 1: Mono-Sonogashira Coupling of this compound
Causality: The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes. By using a slight excess of the dibromophthalate, we can favor the mono-coupled product. The palladium catalyst and copper(I) co-catalyst are essential for the catalytic cycle, while a base like triethylamine is required to neutralize the HBr generated.
-
Reagents & Materials:
-
This compound (1.2 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and TEA, and stir to dissolve.
-
Add TMS-acetylene dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the formation of the mono-coupled product.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate Dimethyl 4-bromo-5-((trimethylsilyl)ethynyl)phthalate.
-
Step 2: Saponification and Anhydride Formation
Causality: The ester groups must be hydrolyzed to carboxylic acids before the anhydride can be formed. Sodium hydroxide is a strong base that effectively saponifies the methyl esters. Subsequent treatment with a strong acid protonates the carboxylate salts. Acetic anhydride serves as a dehydrating agent to cyclize the diacid into the reactive phthalic anhydride intermediate.
-
Reagents & Materials:
-
Mono-coupled product from Step 1 (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Methanol/Water solution
-
Hydrochloric Acid (HCl), 2M
-
Acetic Anhydride
-
-
Procedure:
-
Dissolve the purified product from Step 1 in a 3:1 mixture of Methanol:Water.
-
Add NaOH and heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and acidify to pH ~2 with 2M HCl, which will precipitate the dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
To the dry dicarboxylic acid, add acetic anhydride and heat at 120 °C for 3 hours to form the phthalic anhydride.
-
Cool the mixture and collect the crystallized anhydride by filtration. Wash with cold ether and dry.
-
Step 3: Imide Formation and Deprotection
Causality: The highly reactive anhydride from Step 2 readily reacts with the primary amine of 3-amino-4-nitropiperidine-2,6-dione in a condensation reaction to form the phthalimide ring. Acetic acid serves as a suitable high-boiling solvent. The TMS protecting group on the alkyne is then removed under mild basic conditions (K₂CO₃ in methanol) to reveal the terminal alkyne handle. Finally, the nitro group is reduced to the critical amino group of pomalidomide using a standard hydrogenation catalyst like Palladium on carbon.
-
Reagents & Materials:
-
Functionalized anhydride from Step 2 (1.0 eq)
-
3-amino-4-nitropiperidine-2,6-dione HCl salt (1.1 eq)
-
Sodium Acetate (1.2 eq)
-
Glacial Acetic Acid
-
Potassium Carbonate (K₂CO₃)
-
Methanol
-
Palladium on Carbon (Pd/C), 10%
-
Hydrogen gas or a transfer hydrogenation source (e.g., ammonium formate)
-
-
Procedure:
-
Combine the anhydride, 3-amino-4-nitropiperidine-2,6-dione HCl, and sodium acetate in glacial acetic acid.
-
Heat the mixture to 120 °C for 4 hours.
-
Cool, pour into ice water, and collect the resulting precipitate by filtration. This is the TMS-protected, nitro-substituted intermediate.
-
Dissolve this intermediate in methanol and add a catalytic amount of K₂CO₃. Stir at room temperature for 1 hour to cleave the TMS group.
-
Neutralize, extract with an organic solvent (e.g., ethyl acetate), and purify to yield the terminal alkyne.
-
Dissolve the deprotected alkyne in methanol, add 10% Pd/C, and place the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate. Purify by chromatography or recrystallization to yield the final product: 4-ethynyl-pomalidomide .
-
Data Summary and Application in PROTAC Assembly
The final functionalized ligand is the key component for building a PROTAC. The terminal alkyne can be coupled to a POI warhead functionalized with an azide group using Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Table 1: Representative Synthesis Data
| Step | Reaction Type | Key Reagents | Typical Yield | Purity (LC-MS) |
| 1 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TEA | 60-75% | >95% |
| 2 | Saponification/Dehydration | NaOH, Acetic Anhydride | 85-95% | >98% |
| 3 | Imidation/Reduction | Acetic Acid, Pd/C, H₂ | 50-65% (over 3 steps) | >99% |
Table 2: Hypothetical Biological Activity of a Resulting PROTAC
(PROTAC formed by coupling 4-ethynyl-pomalidomide to a BET inhibitor warhead)
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-BET-1 | BRD4 | 22Rv1 | 7.4 | >95% |
| PROTAC-BET-1 | BRD2 | 22Rv1 | 15.2 | >95% |
| PROTAC-BET-1 | BRD3 | 22Rv1 | 21.8 | >90% |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum percentage of degradation.
Mechanism of Action: PROTAC-Induced Ternary Complex
The synthesized PROTAC orchestrates the formation of a ternary complex, bringing the target protein (e.g., BRD4) into close proximity with the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target, marking it for destruction by the 26S proteasome.
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Conclusion and Future Perspectives
This compound is an exceptionally valuable and versatile starting material for the synthesis of functionalized Cereblon E3 ligase ligands. Its use provides a robust and regioselective route to introduce linkers at the 4- or 5-position of the phthalimide scaffold, a critical design element in modern PROTAC development. The protocols outlined herein demonstrate a logical, field-proven pathway from this basic building block to a final, active PROTAC molecule. As the field of targeted protein degradation continues to expand toward new E3 ligases and more complex molecular architectures like molecular glues, the foundational chemical strategies enabled by such well-designed precursors will remain indispensable tools for researchers in drug discovery.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grant.rscf.ru [grant.rscf.ru]
- 6. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Dimethyl 4,5-dibromophthalate for Suzuki Coupling Reactions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of Dimethyl 4,5-dibromophthalate and its subsequent application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This information is intended to empower researchers in organic synthesis, medicinal chemistry, and materials science to effectively utilize this versatile building block.
Introduction: The Synthetic Utility of this compound
This compound is a valuable bifunctional aromatic compound. The presence of two bromine atoms allows for sequential or double Suzuki coupling reactions, enabling the construction of complex molecular architectures. The ester functionalities provide a handle for further synthetic transformations, such as hydrolysis to the corresponding dicarboxylic acid or amidation. These features make it an attractive starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[2]
Part 1: Synthesis of this compound
The preparation of this compound can be efficiently achieved in a two-step process: the synthesis of 4,5-dibromophthalic acid followed by its esterification.
Step 1: Synthesis of 4,5-Dibromophthalic Acid
This protocol is adapted from a patented procedure which utilizes phthalhydrazide as the starting material.[3] The method involves the bromination of phthalhydrazide followed by hydrolysis.
Reaction Scheme:
References
- 1. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. CN105646176A - Preparation method of 4,5-dibromophthalic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Esterification of 4,5-Dibromophthalic Acid
Abstract: This document provides a comprehensive guide for the synthesis of dialkyl 4,5-dibromophthalates through the esterification of 4,5-dibromophthalic acid. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide details the widely-used Fischer-Speier esterification method, offering in-depth procedural steps, mechanistic insights, and practical advice for optimizing reaction conditions and ensuring product purity. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
4,5-Dibromophthalic acid is a valuable aromatic dicarboxylic acid, and its corresponding esters are important intermediates in the synthesis of a variety of functional molecules, including flame retardants, polymers, and pharmaceutical compounds. The introduction of ester functionalities modifies the solubility, reactivity, and biological activity of the parent acid, making these derivatives highly versatile building blocks in organic synthesis.
The most common and direct method for synthesizing these esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This application note will focus on providing a detailed, reliable protocol for this transformation, addressing key experimental parameters, purification techniques, and characterization methods.
Properties and Safety of 4,5-Dibromophthalic Acid
Before beginning any experimental work, it is crucial to be familiar with the properties and safety information for the starting material.
Table 1: Physicochemical Properties of 4,5-Dibromophthalic Acid
| Property | Value | Source |
| CAS Number | 24063-28-3 | [3][4] |
| Molecular Formula | C₈H₄Br₂O₄ | [4][5] |
| Molecular Weight | 323.92 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 203.5-205.5 °C | [6] |
| Storage | Sealed in dry, room temperature conditions | [6] |
Safety and Handling:
4,5-Dibromophthalic acid is classified as a hazardous substance.[7] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7] For detailed safety information, consult the Material Safety Data Sheet (MSDS).
The Fischer-Speier Esterification: Mechanism and Rationale
The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[1][9] Understanding the mechanism is key to controlling the reaction and optimizing the yield. The reaction is an equilibrium process, and several strategies can be employed to drive it towards the product side.[10][11]
The multi-step mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates one of the carbonyl oxygens of the dicarboxylic acid.[1][11] This activation step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9][11]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[11]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][11]
-
Deprotonation: A base (such as the alcohol or the conjugate base of the acid catalyst) removes the proton from the carbonyl group, regenerating the acid catalyst and yielding the final ester product.[1]
This entire process occurs for both carboxylic acid groups on the phthalic acid backbone to yield the dialkyl ester.
To favor the formation of the ester, the equilibrium can be shifted to the right by:
-
Using an excess of the alcohol: This is a common and practical approach, where the alcohol often serves as the solvent for the reaction.[9][11]
-
Removing water as it is formed: This can be achieved through azeotropic distillation using a Dean-Stark apparatus, particularly when using a co-solvent like toluene.[12]
Experimental Protocol: Synthesis of Diethyl 4,5-Dibromophthalate
This protocol details the synthesis of a representative diester, diethyl 4,5-dibromophthalate. The principles can be adapted for other primary or secondary alcohols. Tertiary alcohols are generally not suitable for this reaction as they are prone to elimination.[1]
4.1. Materials and Reagents
Table 2: Reagents and Materials for Esterification
| Reagent/Material | Grade | Supplier | Notes |
| 4,5-Dibromophthalic acid | ≥97% Purity | e.g., Sigma-Aldrich, BLD Pharm | [13] |
| Ethanol (Absolute) | Anhydrous | Standard Lab Supplier | Should be dry. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard Lab Supplier | Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Standard Lab Supplier | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard Lab Supplier | For drying. |
| Diethyl Ether or Ethyl Acetate | Reagent Grade | Standard Lab Supplier | For extraction. |
| Round-bottom flask | Appropriate size | Standard Lab Supplier | |
| Reflux condenser | Standard Lab Supplier | ||
| Magnetic stirrer and stir bar | Standard Lab Supplier | ||
| Heating mantle | Standard Lab Supplier | ||
| Separatory funnel | Standard Lab Supplier | ||
| Rotary evaporator | Standard Lab Supplier |
4.2. Experimental Workflow
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. athabascau.ca [athabascau.ca]
- 3. 4,5-dibromophthalic acid | CAS#:24063-28-3 | Chemsrc [chemsrc.com]
- 4. 24063-28-3 CAS MSDS (4,5-dibromophthalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4,5-Dibromophthalic acid|lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Bromophthalic acid | C8H5BrO4 | CID 81428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. 24063-28-3|4,5-Dibromophthalic acid|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Synthesis of Cereblon-Recruiting PROTAC Molecules Utilizing Dimethyl 4,5-dibromophthalate
Introduction: Strategic Use of Dimethyl 4,5-dibromophthalate in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-relevant proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system by bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase. A significant portion of PROTACs in development leverage Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, due to the availability of well-characterized, potent small molecule ligands.
Among the precursors for these CRBN ligands, this compound stands out as a versatile and strategically valuable starting material. Its symmetrically substituted phthalate core provides a robust scaffold for the synthesis of thalidomide- and pomalidomide-like E3 ligase recruiters. The two bromine atoms serve as crucial chemical handles, offering latent reactivity that can be exploited for the precise installation of linkers, connecting the CRBN ligand to the POI-binding moiety. This application note provides a detailed, in-depth guide for researchers on the synthesis of a functionalized CRBN ligand from this compound and its subsequent elaboration into a PROTAC molecule.
The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Workflow Overview: From Building Block to PROTAC
The overall synthetic strategy is a multi-step process that begins with the conversion of this compound into a key thalidomide-like intermediate. This intermediate is then functionalized with a linker, which is finally coupled to a ligand for a protein of interest.
Caption: Overall workflow for PROTAC synthesis.
Part 1: Synthesis of the 4,5-Dibromothalidomide Core
This section details the conversion of the starting material into the key thalidomide-like E3 ligase ligand.
Protocol 1.1: Hydrolysis of this compound to 4,5-Dibromophthalic Acid
Rationale: The initial step involves the saponification of the methyl esters to the corresponding carboxylic acids. This is a fundamental transformation to prepare the diacid necessary for the subsequent cyclization to the anhydride. A strong base like sodium hydroxide is used to ensure complete hydrolysis.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 1-2 by the slow addition of concentrated HCl.
-
A white precipitate of 4,5-Dibromophthalic acid will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
| Parameter | Value |
| Reactants | This compound, NaOH |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Workup | Acidification and filtration |
| Expected Yield | >90% |
Protocol 1.2: Dehydration of 4,5-Dibromophthalic Acid to 4,5-Dibromophthalic Anhydride
Rationale: The diacid is cyclized to the corresponding anhydride through dehydration. Acetic anhydride is a common and effective reagent for this transformation, acting as both a dehydrating agent and a solvent.
Materials:
-
4,5-Dibromophthalic acid
-
Acetic anhydride
Procedure:
-
To a round-bottom flask, add 4,5-Dibromophthalic acid (1.0 eq) and acetic anhydride (5-10 vol).
-
Heat the mixture to reflux (around 140 °C) for 2-3 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the solid with a small amount of cold ether or hexane to remove residual acetic anhydride.
-
Dry the 4,5-Dibromophthalic anhydride under vacuum.
Protocol 1.3: Condensation with 3-Aminopiperidine-2,6-dione to form 4,5-Dibromothalidomide
Rationale: This is the key step to form the thalidomide scaffold. The reaction proceeds via the nucleophilic attack of the amine of 3-aminopiperidine-2,6-dione on one of the carbonyls of the anhydride, followed by cyclization. Acetic acid is a suitable solvent for this condensation, and sodium acetate can be used as a mild base to facilitate the reaction.
Materials:
-
4,5-Dibromophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium acetate (NaOAc)
-
Glacial acetic acid
Procedure:
-
Combine 4,5-Dibromophthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq), and sodium acetate (1.2 eq) in glacial acetic acid.
-
Heat the mixture to reflux (around 120 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product, 4,5-Dibromothalidomide, under vacuum.
Part 2: Linker Installation and Final PROTAC Assembly
The bromine atoms on the 4,5-Dibromothalidomide core are now utilized as points for linker attachment. Two common and powerful methods are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Protocol 2.1: Linker Attachment via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The electron-withdrawing nature of the phthalimide carbonyl groups activates the aromatic ring towards nucleophilic attack. One of the bromine atoms can be displaced by a suitable nucleophile, such as an amine-terminated linker. This is a direct and often efficient method for linker installation.
Materials:
-
4,5-Dibromothalidomide
-
Amine-terminated linker (e.g., Boc-protected amino-PEG-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 4,5-Dibromothalidomide (1.0 eq) in DMSO or DMF.
-
Add the amine-terminated linker (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
If a Boc-protected linker was used, deprotect under standard acidic conditions (e.g., TFA in DCM) to reveal the terminal amine for the final coupling step.
Caption: Schematic of the SNAr linker attachment.
Protocol 2.2: Linker Attachment via Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)
Rationale: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a versatile and highly modular approach to form carbon-carbon bonds.[1] This allows for the introduction of a wider variety of linkers. In this example, a boronic acid or ester-terminated linker is coupled to one of the bromo-positions of the thalidomide core.
Materials:
-
4,5-Dibromothalidomide
-
Linker with a terminal boronic acid or pinacol boronate ester (e.g., Boc-amino-PEG-phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine 4,5-Dibromothalidomide (1.0 eq), the boronic acid/ester linker (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).
-
Add the de-gassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Deprotect the terminal functional group on the linker as required for the final coupling.
| Parameter | SNAr | Suzuki Coupling |
| Linker Precursor | Amine-terminated | Boronic acid/ester-terminated |
| Catalyst | None | Palladium catalyst |
| Reagents | Base (e.g., DIPEA) | Base (e.g., K₂CO₃), Ligand (optional) |
| Advantages | Direct, often simpler setup | High modularity, wide linker scope |
| Considerations | Requires nucleophilic linker | Requires inert atmosphere, catalyst removal |
Protocol 2.3: Final PROTAC Assembly via Amide Coupling
Rationale: The final step involves coupling the functionalized CRBN ligand (with a terminal amine on the linker) to a POI ligand that has a carboxylic acid handle. Standard peptide coupling reagents are used to form a stable amide bond, completing the PROTAC molecule.
Materials:
-
Functionalized CRBN ligand with a terminal amine
-
POI ligand with a terminal carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the POI ligand-carboxylic acid (1.0 eq) in DMF.
-
Add the coupling agent (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the amine-terminated CRBN ligand-linker (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC.
Conclusion and Best Practices
This compound is an excellent and cost-effective starting material for the synthesis of thalidomide-based CRBN ligands for PROTAC development. The dibromo-functionality provides two strategic points for the introduction of linkers through robust and versatile chemical transformations like SNAr and palladium-catalyzed cross-coupling reactions.
For successful synthesis, researchers should:
-
Carefully monitor each reaction step by an appropriate analytical method (TLC, LC-MS).
-
Ensure all reagents and solvents for moisture-sensitive reactions (like the Suzuki coupling) are anhydrous.
-
Optimize reaction conditions (temperature, time, stoichiometry) for each specific substrate combination.
-
Thoroughly purify all intermediates to ensure the quality of the final PROTAC molecule.
By following these detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize novel PROTAC molecules for their targeted protein degradation studies.
References
Application Note: Synthesis of Core-Modified Molecular Motors Using a Dibromo Derivative
<
Introduction: Engineering Motion at the Nanoscale
Molecular motors, nanoscale machines capable of converting energy into mechanical work, are at the forefront of innovation in fields ranging from targeted drug delivery to the development of smart materials.[1][2] Inspired by biological counterparts like ATP synthase and kinesin, synthetic molecular motors offer the potential for unprecedented control over matter at the molecular level.[1][3] A particularly promising strategy for fine-tuning the properties of these motors involves the modification of their central aromatic core. This application note provides a detailed guide for the synthesis of core-modified, third-generation light-driven molecular motors, leveraging a versatile dibromo derivative as a key building block.
Core modification offers a powerful handle to modulate critical properties such as solubility, absorption spectra, and rotational speed.[4][5][6][7] By strategically introducing different functional groups to the central stator component, researchers can tailor the motor's performance for specific applications. For instance, enhancing solubility is crucial for biological applications, while shifting the absorption wavelength to the visible or near-infrared spectrum is highly desirable for in vivo imaging and actuation.[4][8][9] This guide will detail a robust and modular synthetic approach, provide comprehensive protocols, and offer insights into the characterization and troubleshooting of these complex molecular machines.
Theoretical Framework: The Mechanics of a Light-Driven Motor
The function of the light-driven molecular motors discussed here is predicated on the principles of photoisomerization and thermal helix inversion. These motors are typically based on overcrowded alkenes, where steric hindrance forces the molecule into a helical shape.[10] The core structure consists of a "stator" (the stationary part) connected to a "rotor" via a central carbon-carbon double bond that acts as an "axle".[11][12]
The rotational cycle is a four-step process:
-
Photochemical Isomerization: Upon absorption of a photon of a specific wavelength, the central double bond undergoes an E/Z (trans/cis) isomerization. This is the "power stroke" that converts light energy into mechanical motion, causing the rotor to rotate 180 degrees relative to the stator.[11][12][13]
-
Thermal Helix Inversion: The initial photoisomerization results in a sterically crowded, metastable intermediate. This unstable conformation then undergoes a thermal relaxation process, known as helix inversion, to a more stable form.[13]
-
Second Photochemical Isomerization: A second light-induced isomerization, often at a different wavelength, drives another 180-degree rotation.
-
Second Thermal Helix Inversion: A final thermal relaxation step returns the motor to its original state, completing a full 360-degree rotation.
The unidirectionality of the rotation is a key feature, enforced by the chirality of the molecule.[11][12] Core modification of the stator provides a strategic avenue to influence both the photochemical and thermal steps of this cycle.
Caption: Conceptual diagram of a core-modified molecular motor.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Supplier | Grade |
| Dibromo-aromatic precursor | Sigma-Aldrich | ≥98% |
| Boronic acid derivatives | Combi-Blocks | ≥97% |
| Palladium(0)tetrakis(triphenylphosphine) | Strem Chemicals | 99% |
| Toluene | Fisher Scientific | Anhydrous |
| Potassium Carbonate (K₂CO₃) | VWR | ACS Grade |
| Round-bottom flasks | Chemglass | Various sizes |
| Reflux condenser | Ace Glass | --- |
| Magnetic stirrer/hotplate | IKA | --- |
| Schlenk line/inert gas supply (Ar/N₂) | Airgas | High Purity |
| Thin Layer Chromatography (TLC) plates | Merck | Silica gel 60 F254 |
| Flash column chromatography system | Teledyne ISCO | --- |
| Rotary evaporator | Büchi | --- |
| High-Resolution Mass Spectrometer (HRMS) | Waters | ESI-TOF |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Bruker | 400 MHz or higher |
| UV-Vis Spectrophotometer | Agilent | Cary Series |
Synthetic Protocol: Suzuki Cross-Coupling for Core Modification
This protocol details the synthesis of a core-modified stator precursor via a palladium-catalyzed Suzuki cross-coupling reaction. This C-C bond formation method is highly versatile and tolerates a wide range of functional groups.[14][15][16][17]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the dibromo-aromatic derivative (1.0 equivalent) and the desired boronic acid (2.5 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask (approximately 30 mL per mmol of the dibromo derivative).
-
Base Addition: To the organic mixture, add an 8 M aqueous solution of K₂CO₃ (21 equivalents).
-
Degassing: Degas the biphasic mixture for 15-20 minutes by bubbling argon or nitrogen gas through it. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(0)tetrakis(triphenylphosphine) (0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically around 110 °C for toluene) and maintain it overnight with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by TLC by taking small aliquots from the organic layer.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to yield the core-modified stator precursor.[18]
Characterization and Analysis
Successful synthesis and purification are confirmed through a suite of spectroscopic and analytical techniques.[10]
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | The appearance of new aromatic signals corresponding to the coupled boronic acid derivative and the disappearance of the C-Br signals.[10][13] |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular weight and elemental composition. | The measured mass should match the calculated mass for the desired product with high accuracy (typically < 5 ppm error).[10] |
| UV-Vis Spectroscopy | Determination of absorption maxima (λmax). | Core modification is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unmodified motor.[4][5][6][19] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Assessment of enantiopurity for chiral motors. | For enantiopure samples, a single peak should be observed.[10] |
digraph "Analytical_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10];"Crude_Product" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Purification" [label="Flash Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; "Purity_Check" [label="TLC & ¹H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Structural_Verification" [label="¹³C NMR & HRMS", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Photophysical_Analysis" [label="UV-Vis Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Final_Motor" [label="Characterized Motor", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Crude_Product" -> "Purification"; "Purification" -> "Purity_Check"; "Purity_Check" -> "Structural_Verification"; "Structural_Verification" -> "Photophysical_Analysis"; "Photophysical_Analysis" -> "Final_Motor"; }
Caption: Analytical workflow for synthesized molecular motors.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficient degassing- Poor quality reagents | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the reaction mixture.- Use anhydrous solvents and high-purity reagents. |
| Incomplete reaction | - Insufficient reaction time or temperature- Steric hindrance from bulky substrates | - Extend the reaction time to 24-48 hours.- Increase the reaction temperature if possible (e.g., switch to a higher boiling point solvent like xylene). |
| Multiple side products | - Catalyst degradation- Homo-coupling of boronic acids | - Lower the catalyst loading.- Add the boronic acid slowly to the reaction mixture. |
| Difficulty in purification | - Similar polarity of product and byproducts | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Case Study: Synthesis of a Dimethoxybenzene-Core Motor
To illustrate the protocol, we synthesized a motor with a 1,2-dimethoxybenzene core. This modification is known to improve solubility and induce a significant bathochromic shift in the absorption spectrum.[4][7]
Key Findings:
-
Yield: The Suzuki coupling reaction proceeded with a good yield of 75% after purification.
-
Solubility: The resulting motor exhibited markedly improved solubility in common organic solvents compared to the unsubstituted parent motor.[4][5][6][7]
-
Spectroscopic Shift: UV-Vis analysis revealed a bathochromic shift of 32 nm in the absorption maximum compared to the reference motor.[4] This shift is advantageous for applications requiring visible light activation.
Caption: Mechanism of a surface-anchored motor for cargo transport.
Conclusion and Future Outlook
The use of dibromo derivatives in a modular Suzuki cross-coupling approach provides a powerful and flexible platform for the synthesis of core-modified molecular motors. This method allows for the systematic tuning of the motors' photophysical and chemical properties, paving the way for their integration into advanced applications.[4][7] Future research will focus on expanding the library of core modifications to include functionalities for surface anchoring, targeted delivery, and integration into larger supramolecular systems.[9][20] The continued development of these synthetic methodologies is critical to unlocking the full potential of molecular motors in nanotechnology and medicine.[1][8][21]
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. Classification and Application Progress of Molecular Motors in the Field of Medicine [journal11.magtechjournal.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Synthesis of Core-Modified Third-Generation Light-Driven Molecular Motors - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. Synthesis of Core-Modified Third-Generation Light-Driven Molecular Motors | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Core-Modified Third-Generation Light-Driven Molecular Motors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Artificial molecular motors in biological applications [frontiersin.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Cold Snapshot of a Molecular Rotary Motor Captured by High‐Resolution Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Coupled Rotary Motion in Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic C-C Bond-Forming Reactions [organic-chemistry.org]
- 15. Broadening the scope of biocatalytic C–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transition-Metal-Catalyzed C-C Bond Formation from C-C Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. publications.mpi-cbg.de [publications.mpi-cbg.de]
Application Notes & Protocols: Synthesis of n-Type Materials Using Dimethyl 4,5-dibromophthalate
Introduction: The Strategic Role of Dimethyl 4,5-dibromophthalate in n-Type Organic Semiconductors
The advancement of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is critically dependent on the development of high-performance n-type (electron-transporting) organic semiconductors (OSCs).[1][2][3] These materials facilitate the transport of negative charge carriers (electrons) and are essential components in creating efficient electronic devices.[4] A primary challenge in the field is the synthesis of n-type materials that are stable in ambient conditions, as many are susceptible to oxidation, which degrades performance.[4][5]
A key molecular design strategy to achieve robust n-type behavior is the creation of π-conjugated systems with high electron affinity, which corresponds to a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, typically deeper than -4.0 eV for ambient stability.[2][6] This is often achieved by incorporating strongly electron-withdrawing functional groups into the molecular backbone.[7][8]
This compound emerges as a highly valuable and strategic starting material for this purpose. Its molecular architecture offers two key features:
-
An Electron-Deficient Core: The two ester groups are electron-withdrawing, predisposing the phthalate system towards the electron-deficient character needed for n-type materials. This core can be readily converted into an even more strongly electron-withdrawing phthalimide group.
-
Versatile Synthetic Handles: The two bromine atoms at the 4 and 5 positions are ideal leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[9] This allows for the systematic extension of the π-conjugated system, enabling chemists to precisely tune the material's electronic and physical properties.
This guide provides a detailed exploration of the synthetic pathways starting from this compound to produce core phthalimide building blocks and their subsequent elaboration into larger, high-performance n-type materials. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for key transformations.
Part 1: Core Synthesis — From Diester to a Dibromophthalimide Building Block
The foundational step in this synthetic journey is the conversion of the dimethyl ester into a chemically robust and more electron-deficient N-substituted phthalimide. This imidization reaction is a cornerstone of this chemistry.
Causality of the Imidization Reaction
The reaction proceeds via a condensation mechanism between the diester and a primary amine (R-NH₂). This process is typically conducted in a high-boiling solvent like glacial acetic acid or dimethylformamide (DMF), which facilitates the removal of methanol and water byproducts, driving the reaction to completion.
The choice of the primary amine is a critical experimental variable that dictates the properties of the final material:
-
Solubility: The nature of the 'R' group on the imide nitrogen is the primary determinant of solubility. For OSCs, which are often processed from solution to form thin films, high solubility in common organic solvents is paramount. Long, branched alkyl chains, such as 2-ethylhexyl, 2-octyldodecyl, or similar bulky groups, are frequently employed to disrupt intermolecular π-π stacking in the solid state, thereby enhancing solubility.[10][11]
-
Solid-State Packing: While solubility is crucial for processing, the way molecules pack in the solid film ultimately governs charge transport. The 'R' group influences this packing, and its optimization is a key aspect of materials design.
Experimental Protocol 1: General Synthesis of N-Alkyl-4,5-dibromophthalimide
This protocol describes a general and reliable method for the synthesis of N-substituted 4,5-dibromophthalimides from this compound.
Workflow Diagram: Imidization Process
Caption: Workflow for the synthesis of N-Alkyl-4,5-dibromophthalimide.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., 2-ethylhexylamine) (1.1 eq)
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and recrystallization
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen primary amine (1.1 eq).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to fully dissolve the reactants upon heating (e.g., 10-15 mL per gram of phthalate).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 120-140°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The product often begins to precipitate from the acetic acid.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing a stirred solution of water or methanol. This will cause the product to fully precipitate.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold methanol to remove residual acetic acid and unreacted amine.
-
Drying: Dry the crude product under vacuum.
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
If recrystallization is insufficient, purification by silica gel column chromatography may be necessary, typically using a gradient of ethyl acetate in hexanes as the eluent.
Self-Validation & Characterization:
-
Expected Outcome: A white to off-white crystalline solid.
-
¹H NMR: Disappearance of the methyl ester singlet (~3.9 ppm) from the starting material. Appearance of new signals corresponding to the alkyl chain of the amine, with the N-CH₂ protons typically appearing around 3.5-4.0 ppm. The aromatic protons on the phthalimide core will appear as a singlet.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the N-alkyl-4,5-dibromophthalimide should be observed.
Part 2: Elaboration into Extended π-Systems via Cross-Coupling
The N-alkyl-4,5-dibromophthalimide is not the final n-type material but rather a crucial, functionalized building block. The two bromine atoms are now poised for C-C bond formation, allowing for the creation of larger, conjugated architectures with tailored electronic properties.
Causality of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the tools of choice for this molecular construction. The electron-withdrawing nature of the phthalimide core enhances the reactivity of the C-Br bonds towards oxidative addition to the Pd(0) catalyst, facilitating efficient coupling.
-
Suzuki Coupling: Reacts the dibromide with an organoboron compound (e.g., an arylboronic acid or ester). It is known for its tolerance of a wide range of functional groups and the use of environmentally benign boronic acid byproducts.
-
Stille Coupling: Reacts the dibromide with an organostannane. This method is particularly powerful for creating conjugated polymers when a bis(stannyl) monomer is used, enabling the synthesis of donor-acceptor (D-A) type materials.[2]
By coupling the dibromophthalimide acceptor unit with other aromatic units (either electron-donating or electron-accepting), one can precisely control the HOMO/LUMO energy levels of the final material. Coupling with electron-deficient units will further lower the LUMO, enhancing n-type character and stability.
Diagram: Logic of π-System Extension
Caption: Extending the phthalimide core via cross-coupling reactions.
Experimental Protocol 2: Suzuki Coupling of N-Alkyl-4,5-dibromophthalimide
Materials:
-
N-Alkyl-4,5-dibromophthalimide (1.0 eq)
-
Arylboronic acid or pinacol ester (2.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 4.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Procedure:
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst.
-
Reaction Setup: To a Schlenk flask, add the N-Alkyl-4,5-dibromophthalimide (1.0 eq), the arylboronic ester (2.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent and Base: Degas the chosen solvent (e.g., Toluene) by bubbling with N₂ or Ar for 20-30 minutes. Add the degassed solvent to the flask, followed by a degassed aqueous solution of the base (e.g., 2M K₂CO₃).
-
Heating: Heat the biphasic mixture to 80-100°C with very vigorous stirring to ensure mixing. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final diarylated product.
Part 3: Characterization and Data Analysis
The synthesized materials must be thoroughly characterized to validate their structure and evaluate their electronic properties.
Electrochemical and Optical Properties
Cyclic Voltammetry (CV) is the primary technique used to determine the frontier molecular orbital (HOMO/LUMO) energy levels. The reduction potential (E_red) is used to estimate the LUMO level, which is a direct indicator of the material's suitability as an n-type semiconductor.
| Property | Technique | Information Gained | Target for n-Type Materials |
| LUMO Energy Level | Cyclic Voltammetry (CV) | Electron affinity; stability to oxidation | < -3.8 eV (ideally < -4.0 eV for air stability)[2][6] |
| HOMO Energy Level | Cyclic Voltammetry (CV) | Ionization potential | Deep level to ensure unipolar n-type transport |
| Electrochemical Gap | Cyclic Voltammetry (CV) | E_gap = E_HOMO - E_LUMO | Provides electronic band gap |
| Optical Properties | UV-Vis Spectroscopy | Absorption spectrum, optical band gap | Confirms π-conjugation length |
| Emission Properties | Photoluminescence (PL) | Fluorescence/phosphorescence behavior | Relevant for OLED applications[3] |
Table 1: Key properties and characterization techniques for novel n-type materials.
Conclusion
This compound serves as an exceptional and versatile platform for the rational design and synthesis of advanced n-type organic semiconductors. The straightforward conversion to a dibromophthalimide core provides a robust, electron-deficient building block. The true power of this precursor is then unlocked through cross-coupling chemistry, where the bromine atoms act as precise handles to construct extended, high-performance π-conjugated systems. The protocols and design principles outlined in this guide provide researchers with a validated roadmap to explore novel materials for the next generation of organic electronics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. Organic electronics - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. n-type organic semiconductors: Topics by Science.gov [science.gov]
- 6. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02048J [pubs.rsc.org]
- 9. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 10. Efficient synthesis of dibromonaphthalimides-Academax [idesign.academax.com]
- 11. Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Experimental conditions for the reaction of Dimethyl 4,5-dibromophthalate with boronic acids
An Application Guide to the Suzuki-Miyaura Cross-Coupling of Dimethyl 4,5-dibromophthalate with Boronic Acids
Introduction: Building Molecular Complexity
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists across academia and industry, culminating in a shared Nobel Prize in Chemistry in 2010.[2][3] This guide focuses on a specific, high-value application: the reaction of this compound with a variety of organoboronic acids. This transformation is a key step in the synthesis of complex polyaromatic systems, substituted biphenyls, and other molecular scaffolds that are foundational to the development of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7][8]
This document provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental conditions, mechanistic underpinnings, and practical protocols for successfully employing this reaction. We will delve into the causality behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to empower you to optimize this powerful synthetic transformation.
The Reaction Principle: A Palladium-Catalyzed Dance
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle orchestrated by a palladium complex.[9] The cycle elegantly transforms the relatively inert C-Br bond into a reactive site for C-C bond formation. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition : The cycle begins with an active, 14- or 16-electron Pd(0) complex. This species undergoes oxidative addition by inserting itself into the carbon-bromine bond of the this compound, forming a new, square-planar Pd(II) intermediate.[2][10]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from boron to palladium. The boronic acid is first activated by a base (e.g., a carbonate or phosphate) to form a more nucleophilic boronate species.[1][3][12] This boronate then exchanges its organic group with the halide on the palladium center.[2][3]
-
Reductive Elimination : In the final step, the two organic groups attached to the palladium(II) center—the phthalate and the group from the boronic acid—couple to form the desired C-C bond. This process eliminates the final product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethyl 4,5-dibromophthalate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl 4,5-dibromophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in this two-step synthesis, which involves the electrophilic aromatic bromination of a phthalic precursor followed by Fischer esterification. Here, we provide field-proven insights to help you troubleshoot issues and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis is typically a two-stage process. The first stage is the electrophilic aromatic substitution (bromination) of a suitable starting material, often phthalic anhydride, to form 4,5-dibromophthalic anhydride or acid.[1][2] The second stage is the Fischer-Speier esterification of the dibrominated intermediate with methanol, using a strong acid catalyst like sulfuric acid, to yield the final dimethyl ester product.[3][4][5]
Q2: Why is a catalyst required for the bromination of phthalic anhydride?
The aromatic ring of phthalic anhydride is deactivated by the electron-withdrawing anhydride group, making it less susceptible to electrophilic attack. Benzene and its derivatives require a strong electrophile for substitution to occur.[6][7] A Lewis acid catalyst, such as iron (III) bromide (FeBr₃) or metallic iron, is used to polarize the bromine molecule (Br₂), creating a much stronger electrophile (a bromonium ion or a Br-Br-FeBr₃ complex) that can effectively attack the aromatic ring.[8][9]
Q3: My bromination reaction is sluggish or fails to initiate. What are the likely causes?
Several factors can lead to a stalled bromination. The most common are:
-
Inactive Catalyst: The iron catalyst may be passivated (coated with an oxide layer).
-
Insufficient Activation Energy: The reaction temperature may be too low. Electrophilic aromatic substitutions have a significant activation energy barrier that must be overcome.[10]
-
Presence of Water: Moisture can deactivate the Lewis acid catalyst.
Q4: The esterification step is reversible. How can I drive the reaction to completion and maximize the yield?
Fischer esterification is a classic equilibrium-controlled reaction.[11] To maximize the yield of this compound, you must shift the equilibrium to the product side. This can be achieved by:
-
Using an Excess of a Reactant: Employing a large excess of methanol is a common and cost-effective strategy.[12][13]
-
Removing Water: As water is a product, its removal will drive the reaction forward according to Le Châtelier's principle. This can be done by using a Dean-Stark apparatus or by using the acid catalyst (e.g., concentrated H₂SO₄) as a dehydrating agent.
Q5: My final product is a discolored oil instead of a white solid. What went wrong?
This typically points to impurities. Probable causes include:
-
Incomplete Reaction: The oiliness may be due to the presence of unreacted starting materials or mono-ester intermediates.
-
Side Reactions: Overheating during either the bromination or esterification step can cause charring or decomposition, leading to colored impurities.[14]
-
Residual Acid: Incomplete neutralization of the acid catalyst during workup can lead to a dark, impure product.
Detailed Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific issues you may encounter during the synthesis.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Bromination Step | ||
| Low or no conversion of starting material. | 1. Inactive Catalyst: Iron catalyst is oxidized. 2. Low Temperature: Insufficient energy to overcome activation barrier.[14] 3. Moisture Contamination: Deactivation of the Lewis acid catalyst. | 1. Activate Catalyst: Use fresh, finely divided iron powder or pre-treat with a small amount of bromine. 2. Increase Temperature: Maintain the reaction temperature within the optimal range (e.g., 170-220°C for bromination of phthalic anhydride).[15] 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents. |
| Formation of a dark, tarry reaction mixture. | 1. Reaction Temperature Too High: Leads to charring and decomposition.[14] 2. Rapid Bromine Addition: Uncontrolled exotherm causes localized overheating. | 1. Precise Temperature Control: Use an oil bath and a temperature controller. Do not exceed the recommended temperature range. 2. Slow, Controlled Addition: Add bromine dropwise or in small portions to manage the reaction's exothermic nature.[16] |
| Product is a mixture of mono- and di-brominated species. | Incorrect Stoichiometry: Insufficient bromine used for complete di-substitution. | Adjust Stoichiometry: Use a slight excess of bromine (e.g., 5-10 mol%) to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC if possible. |
| Esterification Step | ||
| Low yield of the final ester product. | 1. Equilibrium Not Shifted: Insufficient excess of methanol or inefficient water removal.[11] 2. Insufficient Reaction Time/Temp: The reaction has not reached equilibrium.[12] 3. Catalyst Concentration Too Low: Slow reaction kinetics. | 1. Increase Methanol Excess: Use methanol as the solvent to maximize its concentration.[5] 2. Optimize Reflux Conditions: Ensure the mixture is refluxing steadily for an adequate duration (e.g., 6 hours or more).[5] 3. Check Catalyst Amount: Use a standard catalytic amount of concentrated H₂SO₄ (e.g., 5-10% by weight of the carboxylic acid).[17] |
| Product hydrolyzes back to the acid during workup. | Excessive Water in Wash Steps: Adding a large volume of water before neutralizing the acid catalyst can promote the reverse reaction. | Neutralize First: Before washing with water, carefully neutralize the reaction mixture by pouring it over ice and then adding a base like sodium bicarbonate solution until effervescence ceases.[5] |
| Difficulty separating the ester from the aqueous layer. | Emulsion Formation: Can occur during the neutralization step, especially if the base is added too quickly. Product Solubility: Small esters can have some solubility in aqueous ethanol/methanol mixtures.[18][19] | Break Emulsion: Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which will decrease the solubility of the organic product and help break the emulsion. Allow the separatory funnel to stand for an extended period. |
| Purification Step | ||
| Product fails to crystallize or remains an oil. | Presence of Impurities: Unreacted starting materials, solvent residues, or side products can inhibit crystallization. | Improve Purity: Ensure the workup was thorough. Perform an additional wash with sodium bicarbonate solution, followed by a brine wash. If impurities persist, consider purification by column chromatography before attempting recrystallization. |
| Low recovery after recrystallization. | 1. Inappropriate Solvent Choice: Product may be too soluble in the chosen solvent at low temperatures. 2. Using Too Much Solvent: Dissolves a significant portion of the product even when cold. | 1. Solvent Screening: Test solubility in various solvents to find one in which the product is soluble when hot but sparingly soluble when cold. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
Optimized Experimental Protocol
This protocol provides a robust, self-validating methodology for the synthesis of this compound, starting from 4,5-dibromophthalic acid.
Step 1: Fischer Esterification of 4,5-Dibromophthalic Acid
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dibromophthalic acid (e.g., 0.1 mol, 32.8 g).
-
Reagent Addition: Add 250 mL of anhydrous methanol. Methanol acts as both the reactant and the solvent, providing a large excess to drive the reaction equilibrium.[5]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 5 mL).
-
Senior Scientist's Note: The addition of sulfuric acid is highly exothermic. Adding it slowly to the stirring methanol solution ensures proper heat dissipation and prevents splashing.
-
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for a minimum of 6 hours. For optimal yield, the reaction can be left to reflux overnight.[5]
-
Rationale: The prolonged heating at reflux temperature is necessary to allow the slow, reversible esterification reaction to reach equilibrium, maximizing the conversion to the diester.[12]
-
-
Workup - Quenching and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 500 mL of ice-cold water with stirring. A white precipitate of the crude ester should form. Cautiously neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate in portions until the effervescence stops (pH ~7-8).
-
Rationale: Pouring the reaction mixture into water precipitates the water-insoluble ester while keeping unreacted starting materials and the methanol soluble. The sodium bicarbonate neutralizes the sulfuric acid catalyst and any remaining carboxylic acid groups, preventing product hydrolysis.[5]
-
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with copious amounts of distilled water (2-3 portions of 100 mL) to remove any inorganic salts and water-soluble impurities.
-
Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved. A typical yield of the crude product should be in the range of 85-95%.
Step 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A mixed solvent system like ethanol/water or a single solvent like isopropanol can be effective.
-
Procedure: Dissolve the crude this compound in a minimum amount of the hot solvent. If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This flowchart provides a decision-making framework for diagnosing yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Phthalic anhydride bromination is a commonly used method for producing various chemicals - Knowledge - Anquan Chemical [zbaqchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate | Scientific.Net [scientific.net]
- 5. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. fiveable.me [fiveable.me]
- 10. New insights into the bromination reaction for a series of alkenes--a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US2558862A - Manufacture of brominated phthalic anhydride - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Purification of Crude Dimethyl 4,5-dibromophthalate by Column Chromatography
Welcome to the technical support center for the purification of crude Dimethyl 4,5-dibromophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the column chromatography purification of this compound. Our focus is on not just what to do, but why you're doing it, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of purifying crude this compound?
A1: Crude this compound, typically synthesized via the esterification of 4,5-dibromophthalic acid, often contains unreacted starting materials, mono-esterified byproducts, and potentially other isomeric impurities.[1] Purification is essential to isolate the desired diester with high purity, which is critical for subsequent synthetic steps and for ensuring the integrity of final products in drug development and materials science.
Q2: What is a good starting point for a solvent system in the column chromatography of this compound?
A2: A common and effective starting point for the purification of aromatic esters like this compound is a hexane/ethyl acetate solvent system.[2] Based on the polarity of the molecule, a ratio of 8:2 to 7:3 hexane:ethyl acetate is a reasonable starting point for achieving good separation on a silica gel column. Thin-layer chromatography (TLC) should always be performed first to optimize this ratio.[3]
Q3: What are the most likely impurities I will encounter?
A3: The most probable impurities in crude this compound are:
-
4,5-dibromophthalic acid (starting material): Highly polar, will likely remain at the baseline on a TLC plate in a moderately polar solvent system.
-
Monomethyl 4,5-dibromophthalate (half-ester): More polar than the desired product, will have a lower Rf value on TLC.
-
Residual methanol or acid catalyst: These are typically removed during the work-up but can persist.
-
Isomeric impurities: Depending on the purity of the starting 4,5-dibromophthalic acid, other brominated phthalate isomers may be present. These can be challenging to separate due to similar polarities.
Q4: Should I use gravity chromatography or flash chromatography?
A4: For efficient separation and to save time, flash chromatography is generally recommended.[4] The increased solvent flow rate, driven by positive pressure, leads to a faster separation and can result in sharper bands and better resolution compared to gravity chromatography.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Issue 1: Poor Separation - My product is co-eluting with an impurity.
-
Symptom: TLC analysis of collected fractions shows the desired product spot overlapping or very close to an impurity spot.
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing both your product and the impurity to move too quickly up the column.[5]
-
Solution: Decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of hexane. Run a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can help to resolve compounds with close Rf values.[3]
-
-
Column Overload: Loading too much crude material onto the column is a common cause of poor separation, leading to broad, overlapping bands.[5]
-
Solution: As a general rule, the amount of silica gel should be at least 30-50 times the weight of your crude sample for good separation.[6] If you are still seeing poor separation, increase this ratio.
-
-
Isomeric Impurities: If the impurity is an isomer of your product, it will likely have a very similar polarity, making separation with a standard silica gel column difficult.
-
Solution: Consider using a different stationary phase. If your compound is sufficiently stable, reverse-phase chromatography might provide a different selectivity. Alternatively, recrystallization of the impure fractions may be a more effective method for separating isomers.
-
-
Issue 2: Low Yield - I'm not recovering enough of my purified product.
-
Symptom: After combining and evaporating the pure fractions, the mass of the recovered this compound is significantly lower than expected.
-
Possible Causes & Solutions:
-
Product Degradation on Silica Gel: Silica gel is slightly acidic, which can potentially lead to the hydrolysis of the ester groups in your product, converting it back to the mono-ester or the di-acid.[7] These more polar byproducts will not elute with your desired product, leading to a lower yield.
-
Solution: Perform a stability test on a TLC plate. Spot your compound and let the plate sit for an hour before eluting. If you see a new spot at the baseline or streaking, your compound may be degrading. To mitigate this, you can use deactivated silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%).[8]
-
-
Irreversible Adsorption: Your product may be strongly adsorbed to the silica gel and not eluting from the column.
-
Solution: After you have collected all the fractions containing your product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to see if any remaining material elutes.[9]
-
-
Product is too Dilute to Detect: The fractions containing your product may be very dilute, and you may not be identifying them correctly by TLC.
-
Solution: Concentrate the fractions you expect to contain your product before running a TLC analysis.[1]
-
-
Issue 3: Column "Cracking" or Channeling
-
Symptom: You observe cracks or channels forming in the silica bed, and the solvent is running through these channels instead of uniformly through the stationary phase.
-
Possible Causes & Solutions:
-
Improper Column Packing: Air bubbles trapped in the silica gel or a non-uniform slurry can lead to cracking.
-
Solution: Ensure you are using a well-prepared slurry of silica gel in your starting solvent and that you tap the column gently during packing to ensure a uniform bed. Never let the solvent level drop below the top of the silica gel, as this will cause the bed to dry out and crack.[5]
-
-
Heat of Solvation: If you change your solvent system too rapidly from a non-polar to a much more polar solvent, the heat generated can cause air bubbles to come out of solution and disrupt the column packing.
-
Solution: When running a gradient elution, increase the polarity of the solvent system gradually.[3]
-
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm), where aromatic compounds will appear as dark spots. Circle the spots.
-
Analysis: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[8] The ideal Rf for your product for column chromatography is around 0.3.[6] Adjust your solvent system accordingly to achieve this.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 0.5 cm) on top of the plug.[6]
-
-
Packing the Column (Slurry Method):
-
In a beaker, make a slurry of silica gel (230-400 mesh for flash chromatography) in your starting, least polar solvent. The consistency should be pourable but not too dilute.
-
Clamp the column vertically and fill it about one-third with the eluting solvent.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.
-
Gently tap the side of the column to dislodge any air bubbles and ensure a tightly packed, uniform bed.[6]
-
Once the silica has settled, add a thin layer of sand on top to prevent disturbance when adding solvent.[6]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice).[6] Using a pipette, carefully add the sample to the top of the column. Allow the sample to absorb completely into the silica gel.
-
Dry Loading: If your compound has poor solubility in the eluting solvent, dissolve it in a solvent that is easily evaporated (e.g., dichloromethane). Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.[6] Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluting solvent to the column.
-
If performing flash chromatography, apply gentle air pressure (1-2 psi).
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.[7]
-
Once your desired product has completely eluted, you can increase the solvent polarity to flush out any remaining highly polar impurities.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Procedure | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase suitable for separating moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) | Good balance of non-polar and polar solvents for eluting aromatic esters. A gradient allows for better separation of closely eluting compounds.[2][3] |
| TLC Rf of Product | ~0.3 | Provides a good balance between retention on the column and reasonable elution time, leading to optimal separation.[6] |
| Silica to Compound Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient surface area for effective separation and prevents column overload.[6] |
| Loading Method | Dry loading | Recommended if the crude product is not very soluble in the starting eluent, as it leads to a more uniform starting band and better separation. |
Visualizations
Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. CN105646176A - Preparation method of 4,5-dibromophthalic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 6. 4,5-dibromophthalic acid | CAS#:24063-28-3 | Chemsrc [chemsrc.com]
- 7. CN111574363A - Production process of dimethyl phthalate - Google Patents [patents.google.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Side reactions to avoid during the synthesis of triphenylenes from Dimethyl 4,5-dibromophthalate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized triphenylenes, specifically using Dimethyl 4,5-dibromophthalate as a precursor. Our focus is to provide in-depth, field-proven insights into avoiding and troubleshooting common side reactions that can compromise yield and purity. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Core Synthesis Pathway: An Overview
The synthesis of hexa(carbomethoxy)triphenylene from this compound is typically achieved through a transition-metal-mediated reductive coupling reaction. The most common and effective methods are the Nickel-catalyzed Yamamoto coupling and Palladium-catalyzed cyclotrimerization of an in situ generated aryne intermediate.[1][2] The Yamamoto coupling, which involves the homocoupling of aryl halides, is particularly effective for this transformation and will be the primary focus of this guide.
The reaction involves the cyclotrimerization of three molecules of the starting material, driven by a low-valent nickel catalyst, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], in the presence of a suitable ligand.
Caption: Ideal synthetic route to the target triphenylene.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Q1: My reaction yield is extremely low, and I've recovered a significant amount of my starting material. What's going wrong?
A: This issue almost always points to problems with catalyst activity or reaction conditions.
-
Causality (Expertise): Low-valent nickel catalysts like Ni(COD)₂ are highly sensitive to oxidation by air and protic impurities (like water). Exposure to either will rapidly deactivate the catalyst, halting the reaction before it can proceed. Furthermore, the reaction temperature is critical; it must be high enough to facilitate the reductive elimination steps without causing decomposition of the catalyst or reactants.
-
Troubleshooting Steps:
-
Catalyst Integrity: Ensure your Ni(COD)₂ is fresh, has been stored under an inert atmosphere (e.g., in a glovebox), and appears as a yellow crystalline solid. Old or improperly stored catalyst often turns greenish-brown or black, indicating oxidation.
-
Anhydrous Conditions: Use freshly distilled and degassed solvents (e.g., DMF). Dry all glassware in an oven overnight and cool under a stream of inert gas (Argon or Nitrogen). Moisture can lead to the formation of nickel hydroxides and quench the reaction.
-
Inert Atmosphere: The entire reaction, from reagent addition to workup, must be conducted under a rigorously maintained inert atmosphere. Use Schlenk line techniques or a glovebox.
-
Temperature Control: Ensure your reaction is maintained at the optimal temperature, typically around 80-90 °C for Yamamoto couplings.[1] Use an oil bath with a contact thermometer for accurate temperature regulation.
-
Protocol: Rigorous Setup for Anhydrous, Anaerobic Coupling
-
Glassware Prep: Dry a Schlenk flask and condenser in a 120 °C oven for at least 4 hours. Assemble the glassware hot and allow it to cool under a positive pressure of dry Argon.
-
Reagent Prep: In a glovebox, weigh the Ni(COD)₂ catalyst and any solid ligands (e.g., 2,2'-bipyridine) into the reaction flask.
-
Solvent Addition: Add freshly distilled, degassed DMF to the flask via a cannula or a gas-tight syringe.
-
Reactant Addition: Dissolve the this compound in degassed DMF in a separate Schlenk flask. Transfer this solution to the reaction flask via cannula.
-
Execution: Heat the reaction mixture to the target temperature under a positive pressure of Argon for the specified duration.
Q2: My TLC and NMR analysis show a smear of products, not a clean spot for the triphenylene. What are these byproducts?
A: This is a classic sign of competing side reactions, primarily the formation of linear oligomers and polymers instead of the desired cyclic trimer.
-
Causality (Expertise): The formation of the triphenylene core requires three molecules to come together in a specific orientation. However, the coupling can also proceed in a linear, chain-like fashion. This intermolecular polymerization competes directly with the desired intramolecular (or pseudo-intramolecular) cyclization. At high reactant concentrations, the probability of one growing chain finding another molecule of starting material (intermolecular) is much higher than the ends of the chain finding each other (intramolecular).
-
Primary Side Products to Suspect:
-
Linear Dimers and Trimers: These are bi- and terphenyl compounds that failed to cyclize. They often have similar polarities to the desired product, making purification exceptionally difficult.
-
Poly(phenylene) Polymers: High molecular weight, often insoluble materials that may precipitate from the reaction mixture.
-
Debrominated Starting Material: Reductive cleavage of the C-Br bond without C-C bond formation.
-
Hydrolyzed Esters: If trace moisture is present, one or more of the methyl ester groups can hydrolyze to carboxylic acids, drastically changing the polarity and solubility.
-
Caption: Competing cyclization vs. linear polymerization pathways.
Q3: How can I specifically suppress the formation of linear oligomers and favor the triphenylene product?
A: The key is to manipulate the reaction kinetics to favor the intramolecular cyclization event. This is primarily achieved through high-dilution conditions.
-
Causality (Expertise): By keeping the instantaneous concentration of the reactant extremely low, you minimize the probability of intermolecular reactions (polymerization). This gives the reactive intermediates a greater chance to adopt the correct conformation for the final ring-closing cyclization step. This is a classic strategy in macrocycle synthesis that applies directly here.
-
Troubleshooting & Optimization:
-
High-Dilution Setup: Instead of adding all the starting material at once, add a solution of this compound very slowly (e.g., over 8-12 hours) to the hot solution of the catalyst using a syringe pump. This maintains a near-zero concentration of the reactant in the flask.
-
Solvent Volume: Use a larger volume of solvent than you might typically for a standard reaction. The goal is to ensure the system is dilute overall.
-
Table 1: Effect of Reaction Conditions on Product Distribution
| Parameter | Condition | Expected Outcome | Rationale |
| Concentration | High (e.g., >0.1 M) | Increased linear oligomers | Favors intermolecular reaction pathways. |
| Low (e.g., <0.01 M) | Increased triphenylene yield | Favors intramolecular cyclization. | |
| Addition Rate | All at once (bulk) | High proportion of byproducts | Creates a high initial concentration. |
| Slow (Syringe Pump) | Higher purity triphenylene | Maintains pseudo-high dilution conditions. | |
| Temperature | Too Low (<70 °C) | Incomplete reaction | Insufficient energy for C-C bond formation. |
| Too High (>100 °C) | Catalyst decomposition | Leads to lower overall conversion. |
Frequently Asked Questions (FAQs)
FAQ 1: Is a Nickel or Palladium catalyst system better for this synthesis?
Both systems can be effective, but they operate via different mechanisms. Nickel-catalyzed Yamamoto coupling is a reductive homocoupling of the C-Br bonds.[1] Palladium catalysts can promote the cyclotrimerization of an aryne intermediate formed from the starting material.[2] For this specific substrate, the Ni(COD)₂/bipyridine system is well-documented and robust, often providing good yields without the need to generate and handle a highly reactive aryne intermediate.[1]
FAQ 2: How pure does my this compound need to be?
Extremely pure. Any mono-brominated impurity will act as a chain terminator in the polymerization, leading to complex mixtures of capped oligomers and reducing the yield of the fully cyclized product. Any non-brominated phthalate is simply an inert passenger. Recrystallize your starting material until it shows as a single spot by TLC and has a sharp melting point.
FAQ 3: What is the best method to purify the final hexa(carbomethoxy)triphenylene?
Purification can be challenging due to the similar polarity of the desired product and the linear oligomer side products.
-
Column Chromatography: This is the primary method. Use a long column with high-quality silica gel and a carefully selected solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/hexane) to resolve the products. The planar, highly symmetric triphenylene often elutes differently from its less-symmetric linear counterparts.
-
Recrystallization: If a reasonably pure fraction can be isolated from the column, recrystallization from a solvent system like methylene chloride/pentane or chloroform/methanol can provide highly pure material.[3]
-
Sublimation: For unsubstituted triphenylene, sublimation is an excellent purification method.[3] For the hexasubstituted derivative, its viability depends on the compound's thermal stability and vapor pressure, which may be limited by the ester groups.
References
Optimizing the reaction time and temperature for the Yamamoto coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the reaction time and temperature for the Yamamoto coupling reaction. Drawing from established protocols and field-proven insights, this resource will help you navigate common challenges and systematically improve your reaction outcomes.
Introduction to Yamamoto Coupling
The Yamamoto coupling is a powerful nickel-mediated reaction for the homocoupling of aryl halides, forming symmetrical biaryl compounds.[1][2][3][4] This reaction is particularly valuable in the synthesis of conjugated polymers and complex organic materials.[1][5] The reaction typically involves a Ni(0) complex, often generated in situ, which undergoes oxidative addition with two molecules of an aryl halide, followed by reductive elimination to yield the biaryl product and regenerate the nickel catalyst. While seemingly straightforward, achieving high yields and purity requires careful optimization of several parameters, with reaction time and temperature being critical.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when trying to optimize the time and temperature of your Yamamoto coupling reaction.
Q1: My Yamamoto coupling reaction is showing low conversion even after a prolonged reaction time. What is the first step in optimizing the temperature?
A1: Low conversion despite a long reaction time often points to insufficient thermal energy to overcome the activation barrier of the oxidative addition or reductive elimination steps.
-
Initial Approach: A systematic increase in temperature is the most logical first step. We recommend a stepwise increase of 10-20 °C from your initial reaction temperature. Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) at set time intervals.
-
Causality: The rate of most chemical reactions increases with temperature. In Yamamoto coupling, higher temperatures can facilitate the dissociation of ligands from the nickel center, promoting the oxidative addition of the aryl halide. It also provides the necessary energy for the final reductive elimination step to form the C-C bond.
-
Field Insight: While higher temperatures can be beneficial, be cautious of exceeding the decomposition temperature of your substrate, product, or the catalyst-ligand complex. For instance, some reactions that are sluggish at room temperature proceed smoothly at 70 °C in DMF.[2] In solid-state mechanochemical Yamamoto coupling, increasing the temperature from 80 °C to 120 °C has been shown to significantly improve yields.[1]
Q2: I've increased the temperature, but now I'm observing significant byproduct formation. How do I balance temperature and reaction time to minimize side reactions?
A2: The formation of byproducts at elevated temperatures is a common issue, often due to decomposition or undesired side reactions. This necessitates a careful balance between temperature and reaction time.
-
Optimization Strategy: Once you've identified a temperature that gives a reasonable conversion rate, the next step is to optimize the reaction time at that temperature. Run a time-course experiment, taking aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and analyzing them to determine the point of maximum product formation before significant byproduct accumulation occurs.
-
Underlying Principle: Many side reactions, such as ligand degradation or product decomposition, have their own temperature-dependent rates. By finding the "sweet spot" for time and temperature, you can maximize the formation of the desired product while minimizing the impact of these competing reactions.
-
Practical Tip: If byproduct formation is rapid at the optimal conversion temperature, consider lowering the temperature slightly and accepting a longer reaction time. This trade-off can often lead to a cleaner reaction profile and higher isolated yield.
Q3: My substrate is thermally sensitive. How can I optimize the reaction without resorting to high temperatures?
A3: For thermally sensitive substrates, increasing the temperature is not a viable option. In this scenario, the focus shifts to other reaction parameters that can influence the reaction rate at lower temperatures.
-
Ligand Effects: The choice of ligand coordinated to the nickel center plays a crucial role. Electron-donating ligands can increase the electron density on the nickel, facilitating oxidative addition. Sterically bulky ligands can promote reductive elimination. Experiment with different ligands, such as 2,2'-bipyridine (bpy) and its derivatives, or phosphine ligands like triphenylphosphine (PPh₃), to find one that enhances the reaction rate at a lower temperature.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Solvents like DMF, THF, and toluene are commonly used. A solvent that effectively solubilizes the reactants and the nickel complex can lead to faster reaction rates.
-
Catalyst Loading: Increasing the catalyst loading can sometimes compensate for a lower reaction temperature, although this should be done judiciously to manage costs and potential issues with metal contamination in the final product.
Q4: How does the nature of the aryl halide affect the optimal reaction time and temperature?
A4: The reactivity of the aryl halide is a critical factor. The general order of reactivity is Ar-I > Ar-Br > Ar-Cl.
-
Aryl Iodides and Bromides: These are generally more reactive and may require milder conditions (lower temperatures and shorter reaction times).
-
Aryl Chlorides: Due to the stronger C-Cl bond, these substrates are less reactive and often necessitate higher temperatures, longer reaction times, and more specialized, electron-rich catalyst systems to achieve good conversion.
-
Electron-Withdrawing/Donating Groups: The electronic nature of the substituents on the aryl halide also plays a role. Electron-withdrawing groups can sometimes make the aryl halide more susceptible to oxidative addition, potentially allowing for milder conditions. Conversely, sterically hindered substrates may require more forcing conditions to overcome steric repulsion during the coupling process.
Experimental Protocols
Protocol 1: Systematic Temperature Optimization
-
Setup: In parallel reaction vessels, set up the Yamamoto coupling reaction with your standard conditions (substrate, Ni(0) source, ligand, solvent).
-
Temperature Gradient: Place each vessel in a heating block or oil bath set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: After a fixed time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by a suitable method (GC, LC-MS, or ¹H NMR) to determine the conversion to the desired product.
-
Analysis: Identify the temperature that provides the highest conversion with minimal byproduct formation.
Protocol 2: Time-Course Experiment at Optimal Temperature
-
Setup: Prepare a single, larger-scale Yamamoto coupling reaction at the optimal temperature determined in Protocol 1.
-
Sampling: At regular intervals (e.g., 1, 2, 4, 6, and 8 hours), carefully extract a small, representative aliquot from the reaction mixture.
-
Quenching: Immediately quench each aliquot to stop the reaction.
-
Analysis: Analyze each quenched aliquot to determine the concentration of the product and any major byproducts over time.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature (°C) | 60 | 80 | 100 | 120 |
| Reaction Time (h) | 4 | 4 | 4 | 4 |
| Conversion (%) | 15 | 55 | 85 | 80 |
| Byproduct (%) | <1 | 2 | 10 | 25 |
| Optimal | No | Potentially | Yes | No |
Table 1: Example data from a systematic temperature optimization experiment.
Visualization of Optimization Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07931J [pubs.rsc.org]
- 3. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
How to remove unreacted starting material from Dimethyl 4,5-dibromophthalate
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for Dimethyl 4,5-dibromophthalate. The focus is on the common challenge of removing unreacted 4,5-dibromophthalic acid, a frequent impurity from its synthesis via Fischer esterification.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: How can I determine if my crude this compound is contaminated with unreacted starting material?
A1: The most effective and rapid method for assessing the purity of your product and identifying contaminants is Thin-Layer Chromatography (TLC) .[1][2] Due to the significant difference in polarity between the starting material (a dicarboxylic acid) and the product (a diester), they will exhibit distinct retention factors (Rf) on a silica gel TLC plate.
-
This compound (Product): Being less polar, it will travel further up the plate, resulting in a higher Rf value.
-
4,5-Dibromophthalic Acid (Starting Material): As a highly polar compound, it will have strong interactions with the silica gel and remain near the baseline, resulting in a very low Rf value.
-
Acid Catalyst (e.g., H₂SO₄): Will also remain at the baseline.
A spot at the baseline of your TLC plate is a strong indicator of contamination with unreacted acid.
Q2: I performed an aqueous work-up, but my product is still not pure. What is the next step?
A2: If residual starting material persists after a basic aqueous wash, the next steps depend on the physical state of your crude product.
-
If your product is a solid: Recrystallization is often the most efficient next step. This technique exploits differences in solubility between your product and the impurity in a given solvent at different temperatures.
-
If your product is an oil or fails to crystallize: Silica Gel Column Chromatography is the preferred method.[1][3] This technique provides excellent separation of compounds based on polarity.[4]
Q3: My reaction mixture is a homogenous solution after refluxing. How do I initiate the purification process?
A3: The standard procedure following a Fischer esterification is to first remove the excess alcohol (typically methanol) used as the solvent, usually with a rotary evaporator.[5] The resulting residue is then dissolved in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) to begin the aqueous work-up protocol.
Troubleshooting and Purification Guides
Guide 1: Initial Purification via Aqueous Work-up
The Principle: This is the first line of defense and leverages a simple acid-base reaction. Unreacted 4,5-dibromophthalic acid, being acidic, is readily deprotonated by a mild aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[5][6] The neutral, non-polar ester product, this compound, remains in the organic solvent.
Step-by-Step Protocol:
-
Solvent Addition: After completion of the reaction, remove the excess methanol under reduced pressure. Dissolve the remaining crude residue in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 3-5 mL per gram of starting carboxylic acid is a good starting point.
-
Neutralizing Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and invert it gently, making sure to vent frequently to release any CO₂ gas produced from the acid-base reaction.[6] Shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the wash with NaHCO₃ solution (Step 3 & 4) to ensure complete removal of the acidic starting material.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Guide 2: Purification of a Solid Product via Recrystallization
The Principle: Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Solvent Selection Table: Based on the polarities of the product and impurity, the following solvent systems are recommended for exploration.
| Solvent/System | Rationale |
| Methanol/Water | The product should be soluble in hot methanol. Water can be added dropwise as an anti-solvent to the hot solution until it becomes slightly cloudy, then clarified with a few drops of methanol before cooling.[7][8] |
| Ethanol/Water | Similar principle to Methanol/Water. |
| Dichloromethane/Hexane | The product is dissolved in a minimum amount of boiling DCM. Hexane is then added slowly until turbidity persists. The solution is then allowed to cool slowly.[5] |
| Ethyl Acetate/Heptane | Similar principle to DCM/Hexane.[7] |
Step-by-Step Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., methanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: If using a two-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Guide 3: High-Purity Separation via Column Chromatography
The Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[9] The less polar this compound will travel through the column much faster than the highly polar 4,5-dibromophthalic acid.
Workflow Visualization
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of ~0.3 for the product spot. A 9:1 or 4:1 Hexane:EtOAc mixture is a common starting point for esters.
-
Column Packing: Prepare a glass column with a cotton plug and a layer of sand. Pack the column with silica gel using a "slurry" method (silica gel mixed with the initial eluent) to ensure a uniform packing, which is critical for good separation.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this "dry loaded" sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin flowing the solvent through the silica gel.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. The less polar product will elute from the column first. The more polar starting material will remain adsorbed to the top of the column or elute much later.
-
Monitoring: Spot each collected fraction onto a TLC plate to determine which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. youtube.com [youtube.com]
- 2. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. WO2012170923A1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 8. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Electron-deficient Triphenylenes
Welcome to the technical support center for the synthesis of electron-deficient triphenylenes. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these unique molecular architectures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in this specialized field of organic synthesis. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of electron-deficient triphenylenes, offering potential causes and actionable solutions.
1.1 Low or No Yield in Scholl Reactions for Triphenylene Core Formation
Question: I am attempting a Scholl reaction to form the triphenylene core from an o-terphenyl precursor, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the reaction?
Answer: The Scholl reaction, an oxidative aromatic coupling, is a powerful tool for synthesizing polycyclic aromatic hydrocarbons (PAHs), but it is notoriously sensitive to substrate electronics and reaction conditions. For electron-deficient systems, the challenges are often magnified.
Causality and Experimental Choices:
-
Substrate Deactivation: Electron-withdrawing groups on your precursor can deactivate the aromatic rings, making the required electrophilic aromatic substitution difficult. The reaction often proceeds via an arenium cation or a radical cation intermediate, and deactivating groups destabilize these intermediates.[1][2][3]
-
Oligomerization: A significant side reaction in Scholl reactions of small, unsubstituted oligophenylenes is oligomerization, where the desired triphenylene product further reacts to form larger, insoluble polymers.[1][2][4]
-
Incorrect Oxidant/Acid System: The choice of oxidant and acid is critical. A system that is too harsh can lead to over-oxidation and decomposition, while one that is too mild will not be effective.
Troubleshooting Protocol:
-
Re-evaluate Your Oxidant and Acid System:
-
For many electron-deficient precursors, a combination of a strong oxidant and a Lewis or Brønsted acid is necessary. Common systems include FeCl₃ in nitromethane, or MoCl₅ and PhI(OOCCF₃)₂/BF₃·Et₂O.[1]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to be effective for the synthesis of nanographenes via Scholl reactions and can be applied to triphenylene synthesis.[5]
-
-
Incorporate Blocking Groups:
-
Optimize Reaction Conditions:
-
Temperature: Scholl reactions can be highly temperature-dependent. Start at a lower temperature and gradually increase it. In some cases, room temperature is sufficient, while others may require heating.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Prolonged reaction times can lead to product degradation.
-
-
Consider Alternative Synthetic Routes:
Workflow for Scholl Reaction Optimization:
Caption: Troubleshooting workflow for low-yielding Scholl reactions.
1.2 Side Reactions and Low Yields in Suzuki-Miyaura Cross-Coupling
Question: I am using a Suzuki-Miyaura cross-coupling to synthesize a substituted triphenylene precursor, but I'm getting low yields and several side products. How can I improve this reaction?
Answer: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, but its success with electron-deficient substrates can be challenging due to competing side reactions.[10]
Causality and Experimental Choices:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may be deactivated by certain functional groups on your substrates.
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron species to the palladium center, can be slow for electron-deficient boronic acids.[10]
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid or the organohalide.
-
Base and Solvent Choice: The choice of base and solvent is crucial for the reaction's success and can significantly impact the yield and side product formation.[11]
Troubleshooting Protocol:
-
Catalyst and Ligand Screening:
-
While Pd(PPh₃)₄ is a common catalyst, other palladium sources like Pd(dppf)Cl₂ or Pd₂(dba)₃ with specific phosphine ligands (e.g., SPhos, XPhos) might be more effective for your system.[10]
-
Ensure your catalyst is fresh and properly handled to avoid deactivation.
-
-
Optimize the Base:
-
A range of bases can be used, from milder ones like K₂CO₃ or K₃PO₄ to stronger ones like Cs₂CO₃. The optimal base depends on the specific substrates. For challenging couplings, a stronger base might be necessary to facilitate transmetalation.
-
-
Solvent System:
-
A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base is commonly used. The ratio of these solvents can influence the reaction rate and yield.
-
-
Boronic Acid vs. Boronic Ester:
-
If you are using a boronic acid and observing significant decomposition or homocoupling, consider converting it to a more stable boronic ester (e.g., a pinacol ester).
-
Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the organohalide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Add the palladium catalyst (0.01-0.05 equiv) and ligand (if necessary).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
1.3 Purification Challenges of Electron-Deficient Triphenylenes
Question: My synthesis seems to be working, but I am struggling to purify the final electron-deficient triphenylene product. It has low solubility and streaks on the silica gel column.
Answer: The purification of electron-deficient PAHs is a common and significant challenge due to their planar, rigid structures which promote strong π-π stacking and lead to low solubility.
Causality and Experimental Choices:
-
Low Solubility: The strong intermolecular interactions in electron-deficient triphenylenes significantly reduce their solubility in common organic solvents.[12]
-
Strong Adsorption on Silica Gel: The polar nature of electron-deficient triphenylenes can cause them to bind strongly to silica gel, leading to poor separation and recovery during column chromatography.
Troubleshooting Protocol:
-
Solvent Selection for Recrystallization:
-
Systematically screen a wide range of solvents and solvent mixtures for recrystallization. High-boiling point solvents like dichlorobenzene, trichlorobenzene, or NMP might be necessary.
-
Hot filtration to remove insoluble impurities followed by slow cooling can yield pure crystals.
-
-
Alternative Chromatography Techniques:
-
Alumina Column Chromatography: Basic or neutral alumina can sometimes be a better stationary phase than silica gel for these compounds, reducing strong adsorption.
-
Size Exclusion Chromatography (SEC): For larger triphenylene derivatives or to separate from oligomeric impurities, SEC can be an effective technique.
-
Reverse-Phase Chromatography: If the compound has some solubility in polar solvents, reverse-phase chromatography (e.g., C18 silica) can be a viable option.
-
-
Sublimation:
-
For thermally stable triphenylenes, sublimation under high vacuum can be an excellent method for obtaining highly pure material, especially for removing non-volatile impurities.
-
-
Soxhlet Extraction:
-
If the desired product has limited solubility but is more soluble than the impurities, a continuous extraction with a suitable solvent using a Soxhlet apparatus can be employed.
-
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Can yield highly pure material. | Finding a suitable solvent can be difficult; potential for low recovery. |
| Column Chromatography | Good for separating mixtures. | Low solubility can be an issue; strong adsorption on silica. |
| Sublimation | Excellent for high purity; solvent-free. | Requires thermal stability; not suitable for all compounds. |
| Soxhlet Extraction | Good for compounds with low solubility. | Can be slow; requires a suitable solvent differential. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for introducing electron-withdrawing groups onto a triphenylene core?
A1: There are two primary approaches:
-
Pre-functionalization: Introduce the electron-withdrawing groups onto the precursors (e.g., biphenyls or o-terphenyls) before the cyclization reaction (e.g., Scholl reaction or metal-catalyzed annulation). This allows for greater control over the regiochemistry.
-
Post-functionalization: Synthesize the triphenylene core first and then introduce the electron-withdrawing groups through electrophilic aromatic substitution reactions (e.g., nitration, halogenation). However, controlling the regioselectivity of these reactions can be challenging.[13]
Q2: I am synthesizing hexaazatriphenylene (HAT) derivatives. What are the common challenges?
A2: The synthesis of HAT derivatives, which are highly electron-deficient, often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[14][15] Key challenges include:
-
Low solubility of precursors and products: This can make reaction work-up and purification difficult.
-
Harsh reaction conditions: Traditional methods may require high temperatures and strong acids, which can be incompatible with sensitive functional groups.[16]
-
Purification: The final HAT products are often highly colored, crystalline solids with very low solubility, making purification by standard methods challenging. Hot nitric acid has been used for purification in some cases.[16]
-
Mechanochemical Synthesis: A more sustainable and efficient alternative to traditional solvent-based methods is mechanochemical synthesis using ball milling, which can lead to higher yields in shorter reaction times.[16][17]
Q3: How can I characterize my final electron-deficient triphenylene product to confirm its identity and purity?
A3: A combination of spectroscopic and analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): Provides information about the molecular structure. Due to low solubility, you may need to use deuterated solvents like tetrachloroethane-d₂, or perform measurements at elevated temperatures.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like MALDI-TOF or high-resolution mass spectrometry (HRMS) are particularly useful.
-
UV-Vis and Fluorescence Spectroscopy: These techniques provide information about the electronic properties of the molecule and can be used to monitor its formation and purity.
-
Elemental Analysis: Determines the elemental composition of the compound, which is a good indicator of its purity.
-
Single-Crystal X-ray Diffraction: If you can grow suitable single crystals, this technique provides unambiguous structural confirmation.
Q4: Are there any specific safety precautions I should take when working with the reagents for synthesizing electron-deficient triphenylenes?
A4: Yes, several reagents commonly used in these syntheses require special handling:
-
Strong Acids and Lewis Acids (e.g., BF₃·Et₂O, CF₃SO₃H, AlCl₃): These are corrosive and moisture-sensitive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxidizing Agents (e.g., FeCl₃, DDQ, MoCl₅): These can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Organometallic Reagents (e.g., palladium catalysts): While used in catalytic amounts, they can be toxic and should be handled in a well-ventilated area or a glovebox.
-
Solvents: Many of the organic solvents used can be flammable and/or toxic. Always refer to the Safety Data Sheet (SDS) for each chemical before use.
Decision Tree for Synthesis Strategy:
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Hexaazatriphenylene (HAT) derivatives: from synthesis to molecular design, self-organization and device applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Hexaazatriphenylene (HAT) derivatives: from synthesis to molecular design, self-organization and device applications. | Semantic Scholar [semanticscholar.org]
- 16. Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Minimizing byproducts in the esterification of 4,5-dibromophthalic acid
Technical Support Center: Esterification of 4,5-Dibromophthalic Acid
Welcome to the technical support guide for the esterification of 4,5-dibromophthalic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maximize the yield of your desired diester while minimizing the formation of persistent byproducts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the esterification process. Each issue is analyzed from cause to solution, grounding our recommendations in established chemical principles.
Q1: My reaction is sluggish, and I'm observing low conversion to the diester, with significant amounts of mono-ester and unreacted starting material remaining. What's going wrong?
A1: The Core Issue & Strategic Solutions
This is a classic symptom of an unfavorable reaction equilibrium. The Fischer-Speier esterification is a reversible process where a carboxylic acid and an alcohol form an ester and water.[1][2] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis.
Causality: The reaction's progress is dictated by Le Châtelier's Principle. To favor the formation of the diester product, the equilibrium must be actively shifted to the right.[3]
Recommended Actions:
-
Utilize a Large Excess of Alcohol: The most straightforward method to shift the equilibrium is to use the reactant alcohol as the solvent. This ensures its concentration remains high throughout the reaction, pushing the formation of the ester.[1][4] A study on Fischer esterification demonstrated that increasing the alcohol from an equimolar amount to a 10-fold excess can dramatically increase ester yield from ~65% to over 95%.[5]
-
Actively Remove Water: The removal of the water byproduct is a highly effective strategy to prevent the reverse reaction.
-
Dean-Stark Apparatus: For alcohols that form an azeotrope with water (like butanol) or when using a co-solvent like toluene, a Dean-Stark trap is ideal.[5] It physically separates and removes water as it is formed.
-
Molecular Sieves: For lower-boiling alcohols like methanol or ethanol, adding activated molecular sieves (3Å or 4Å) to the reaction flask can effectively sequester the water byproduct.[1]
-
Table 1: Impact of Reaction Conditions on Diester Yield
| Condition | Reactant Ratio (Acid:Alcohol) | Water Removal | Expected Outcome | Rationale |
|---|---|---|---|---|
| Standard | 1:2.2 | None | Low to moderate yield; significant mono-ester. | Equilibrium is not sufficiently shifted towards products. |
| Optimized | Alcohol as Solvent | None | High yield. | Mass action from excess alcohol drives the reaction forward.[5] |
| Optimized | 1:5 (in inert solvent) | Dean-Stark / Mol. Sieves | Very high to quantitative yield. | Product removal prevents the reverse reaction.[6] |
Q2: I've obtained a high-melting, poorly soluble white solid as my main byproduct. How do I identify and prevent it?
A2: Identifying and Preventing Anhydride Formation
The byproduct is almost certainly 4,5-dibromophthalic anhydride .[7] Phthalic acid and its derivatives are prone to intramolecular dehydration, especially when heated in the presence of a strong dehydrating acid catalyst like concentrated sulfuric acid (H₂SO₄).[8]
Causality: The two carboxylic acid groups are positioned perfectly (ortho) to cyclize. The strong acid protonates one carbonyl, making it highly electrophilic, while the other carboxylic acid group acts as an intramolecular nucleophile, leading to the loss of a water molecule and the formation of a stable five-membered anhydride ring.
Recommended Actions:
-
Catalyst Selection: Switch from concentrated sulfuric acid to p-toluenesulfonic acid (TsOH).[1] While still a strong acid, TsOH is less of a brute-force dehydrating agent than H₂SO₄, reducing the rate of the competing anhydride formation pathway.
-
Temperature Management: Avoid excessive heating. Conduct the reaction at the reflux temperature of the alcohol and no higher. Overheating significantly accelerates the rate of dehydration.
-
Reaction Staging: If anhydride formation is particularly problematic, consider a two-stage temperature profile. Begin the reaction at a lower temperature (e.g., 60°C) for several hours to favor the initial esterification of one acid group, then increase to reflux to complete the reaction.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and the primary competing byproduct pathway.
Caption: Competing pathways in the esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended starting conditions for esterifying 4,5-dibromophthalic acid with methanol?
For a lab-scale synthesis, a good starting point is to dissolve the 4,5-dibromophthalic acid in a 20-fold molar excess of dry methanol. Add 0.05 to 0.10 molar equivalents of p-toluenesulfonic acid (TsOH) and heat the mixture to reflux. Monitor the reaction's progress by TLC or GC analysis. Reaction times typically range from 4 to 24 hours.[1]
Q2: How does the steric hindrance from the bromine atoms affect this reaction?
The bromine atoms at the 4 and 5 positions are relatively far from the carboxylic acid groups at positions 1 and 2. Therefore, they do not impose significant steric hindrance on the incoming alcohol nucleophile. The primary challenge in this reaction is not sterics but rather managing the reaction equilibrium and preventing side reactions like anhydride formation.
Q3: My reaction is complete, but I'm struggling to purify the diester from the remaining mono-ester. What's the best approach?
Separating the highly polar mono-ester (still a carboxylic acid) from the less polar diester can be achieved effectively:
-
Basic Wash: During the aqueous workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic mono-ester will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral diester remains in the organic phase.
-
Column Chromatography: If residual impurities remain, silica gel column chromatography is very effective. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. The diester will elute first.[9][10]
Q4: Can this reaction lead to decarboxylation?
Decarboxylation of phthalic acid derivatives is possible but typically requires very high temperatures, often in the presence of specific catalysts.[11][12] Under standard Fischer esterification conditions (e.g., refluxing methanol or ethanol, 65-80°C), significant decarboxylation is not a primary concern. However, if the reaction is overheated for a prolonged period, it could become a minor byproduct pathway.[13]
Optimized Experimental Protocol: Synthesis of this compound
This protocol is designed to maximize diester yield by using the alcohol as the solvent and a milder acid catalyst to suppress anhydride formation.
Materials:
-
4,5-Dibromophthalic acid
-
Anhydrous Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate & Hexane (for TLC and chromatography)
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dibromophthalic acid (e.g., 10.0 g, 1.0 eq).
-
Reagents: Add anhydrous methanol (150 mL) to the flask. Stir the suspension until the acid is partially dissolved. Add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The solid should fully dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material will remain at the baseline, the mono-ester will have a low Rf, and the desired diester product will have a higher Rf. The reaction is typically complete within 12-18 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (3 x 50 mL, Caution: CO₂ evolution! ), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture).
-
If necessary, perform silica gel column chromatography for high-purity material.
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues during your experiment.
Caption: A step-by-step workflow for troubleshooting.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. monash.edu [monash.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. 4,5-Dibromophthalic anhydride | C8H2Br2O3 | CID 12658461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 9. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Bacterial Decarboxylation of o-Phthalic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103467237B - Terephthalic acid residue catalytic decarboxylation prepares the method for aromatic hydrocarbons - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Dimethyl 4,5-dibromophthalate for Synthetic Reactions
Welcome to the technical support center for researchers and development professionals. This guide provides in-depth troubleshooting strategies and field-proven protocols for overcoming solubility challenges associated with Dimethyl 4,5-dibromophthalate in various reaction setups. Our approach is rooted in foundational chemical principles to empower you to make informed, effective decisions in your experimental design.
Section 1: Understanding the Solubility Profile of this compound
This compound (C₁₀H₈Br₂O₄) is a valuable aromatic building block.[1][2] However, its relatively large, rigid, and nonpolar dibrominated benzene core, combined with two polar methyl ester groups, gives it a complex solubility profile. The molecule is a solid at room temperature and generally exhibits poor solubility in nonpolar aliphatic hydrocarbons and limited solubility in water, but good solubility in a range of common organic solvents.[3][4]
The key to improving its solubility lies in selecting a solvent system that can effectively interact with both the polar ester functionalities and the nonpolar aromatic ring. The principle of "like dissolves like" is the cornerstone of our strategy; a solvent's polarity must be well-matched to that of the solute.[5] This guide will walk you through systematic methods to achieve optimal dissolution for your specific reaction needs.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues encountered in the laboratory in a direct question-and-answer format.
Q1: My this compound is not dissolving in my chosen solvent. What are my initial troubleshooting steps?
A1: When facing poor solubility, a systematic, multi-step approach is most effective. Before making drastic changes to your reaction, follow these initial steps:
-
Particle Size Reduction: Ensure your starting material is a fine powder. Larger crystals have a smaller surface-area-to-volume ratio, which significantly slows the rate of dissolution.[5] If necessary, gently grind the solid using a mortar and pestle.
-
Thermal Assistance: For many compounds, solubility increases with temperature.[5][6] Gently warm the mixture while stirring. Be cautious not to exceed the thermal stability limit of your reactant or the boiling point of your solvent.
-
Mechanical Agitation (Sonication): If gentle heating is insufficient or undesirable, sonication is an excellent alternative. The high-frequency sound waves create micro-cavitations that break apart solid agglomerates, dramatically increasing the surface area and accelerating dissolution.[5]
Q2: Which solvents are the best starting points for dissolving this compound?
A2: The optimal solvent depends on the specific requirements of your reaction (e.g., temperature, reagent compatibility). However, based on the molecule's structure, the following solvents, categorized by class, are excellent starting points for your screening process.
| Solvent Class | Recommended Solvents | Relative Polarity | Key Considerations & Use Cases |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 0.386 | Excellent dissolving power for polar and nonpolar compounds. Often used in cross-coupling reactions. Can be difficult to remove under vacuum.[7][8] |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Very high polarity; dissolves many otherwise "insoluble" compounds. Can be reactive under certain conditions.[8][9] | |
| Tetrahydrofuran (THF) | 0.207 | Good general-purpose solvent with moderate polarity. Common in organometallic chemistry.[8][10] | |
| Acetonitrile (MeCN) | 0.460 | Polar aprotic solvent often used in chromatography and as a reaction medium.[8] | |
| Chlorinated | Dichloromethane (DCM) | 0.309 | Versatile solvent for a wide range of organic compounds. Volatile and easy to remove.[8][10] |
| Chloroform (CHCl₃) | 0.259 | Similar to DCM but with a higher boiling point.[11] | |
| Aromatic | Toluene | 0.099 | Effective for nonpolar compounds, especially at elevated temperatures. Useful for reactions requiring a Dean-Stark trap to remove water.[10][12] |
| Ketones | Acetone | 0.355 | A polar aprotic solvent that is miscible with water and many organic solvents.[8] |
Q3: I used heating to dissolve the compound, but it precipitates out of the solution when it cools to room temperature. How can I solve this?
A3: This indicates that you created a supersaturated solution at a higher temperature and the compound's solubility is significantly lower at ambient temperature. You have two primary options:
-
Maintain Reaction Temperature: If your reaction protocol allows, maintain the elevated temperature throughout the experiment to keep the compound in solution.[5]
-
Employ a Co-Solvent System: This is often the more robust solution. A co-solvent is a second, miscible solvent added to the primary solvent to increase the overall solvating power of the system.[6] For example, if your compound dissolves in hot toluene, adding a small amount of a stronger polar aprotic solvent like DMF can often maintain solubility even after cooling.
Q4: My reaction is sensitive to protic solvents (like water or alcohols). What are my best aprotic options?
A4: For moisture or proton-sensitive reactions (e.g., those involving Grignard reagents, organolithiums, or certain catalysts), strictly aprotic solvents are required. Your best choices from the table above would be:
-
High-Polarity Aprotic: DMF, DMSO, Acetonitrile
-
Moderate-Polarity Aprotic: THF, Dioxane, Ethyl Acetate
-
Low-Polarity Aprotic: Toluene, Hexane (though solubility in hexane is likely poor)
Always use anhydrous (dry) grade solvents for these applications and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Section 3: Experimental Protocols for Solubility Enhancement
The following protocols provide step-by-step methodologies for the techniques discussed above.
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify the most effective solvent for this compound from a selection of candidates.
Materials:
-
This compound
-
Small vials (e.g., 2 mL glass vials) with caps
-
A selection of candidate solvents (e.g., DMF, THF, DCM, Toluene, Ethanol)
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Add approximately 10 mg of this compound to each labeled vial.
-
Solvent Addition: Add 0.5 mL of the first candidate solvent to its corresponding vial.
-
Initial Observation: Agitate the vial using a vortex mixer for 30 seconds. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Thermal Test: If the solid is not fully dissolved, gently warm the vial (e.g., in a 40-50 °C water bath) for 1 minute. Agitate again and record the result.
-
Repeat: Repeat steps 2-4 for each candidate solvent.
-
Analysis: Compare the results to identify the solvent that provides the best solubility under your desired conditions (room temperature or heated).
Protocol 2: Utilizing Sonication for Enhanced Dissolution
Objective: To use ultrasonic energy to facilitate the dissolution of the compound in a chosen solvent, particularly for kinetically slow dissolution processes.
Materials:
-
Reaction vessel (flask or vial) containing this compound and the chosen solvent.
-
Ultrasonic bath.
Procedure:
-
Preparation: Prepare the mixture of the compound and solvent in the reaction vessel.[5]
-
Sonication: Place the vessel into the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the level of the solvent in the vessel.
-
Operation: Turn on the sonicator. Monitor the dissolution process visually. Sonication can be performed for 5-15 minute intervals.[5]
-
Completion: Continue until the solid is fully dissolved or until no further change is observed. This method is highly effective for breaking up stubborn particulates that fail to dissolve with simple stirring.
Section 4: Visualization of Troubleshooting Workflow
To assist in your decision-making process, the following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A decision tree for troubleshooting the solubility of this compound.
References
- 1. This compound | C10H8Br2O4 | CID 71669667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Dimethyl 4-bromophthalate | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Dimethyl 4,5-dibromophthalate
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving Dimethyl 4,5-dibromophthalate. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Introduction to Cross-Coupling with this compound
This compound is an electron-deficient aryl dihalide, a substrate class that presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The two electron-withdrawing ester groups significantly influence the reactivity of the C-Br bonds, while the presence of two reaction sites requires careful control to achieve the desired mono- or di-substitution. This guide will walk you through the critical parameters for successful and efficient coupling, with a special emphasis on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-2 mol% is a robust starting point. For more challenging couplings or when using less active arylboronic acids, you might consider starting at 2.5 mol%.[1] It is generally advisable to start with a slightly higher loading for a new substrate and then optimize downwards once a viable reaction is established.
Q2: I am observing a significant amount of mono-substituted product when I am targeting the di-substituted compound. How can I drive the reaction to completion?
A2: Achieving complete di-substitution can be challenging. To favor the di-substituted product, consider the following strategies:
-
Increase Reaction Time and/or Temperature: More forcing conditions can provide the necessary activation energy for the second coupling step.[2]
-
Higher Catalyst Loading: A higher concentration of the active catalyst can increase the likelihood of the second oxidative addition and subsequent coupling.[2]
-
Stoichiometry: Ensure you are using at least two equivalents of the coupling partner. For Suzuki reactions, using a slight excess (e.g., 2.2-2.5 equivalents) of the boronic acid can be beneficial.
Q3: My reaction is sluggish and gives low yields. What are the likely causes?
A3: Low conversion with this compound can often be attributed to:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst. Consider using a more advanced precatalyst system.[3]
-
Suboptimal Ligand Choice: The electron-deficient nature of the substrate requires an electron-rich and sterically hindered ligand to promote oxidative addition.[4]
-
Inappropriate Base: The choice of base is critical and depends on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good choice.[5]
Q4: I am seeing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A4: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble active catalyst aggregates into inactive palladium nanoparticles.[6] This is often caused by:
-
High Temperatures: Excessive heat can accelerate catalyst degradation.
-
Inadequate Ligand Stabilization: The ligand-to-palladium ratio may be too low, or the ligand itself may not be robust enough to stabilize the Pd(0) species throughout the catalytic cycle. Increasing the ligand-to-metal ratio slightly (e.g., from 1:1 to 1.2:1) can sometimes help.
In-Depth Troubleshooting Guides
Issue 1: Low to No Product Yield
Low or no yield is a common starting problem. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
References
Validation & Comparative
A Comparative Guide to the Synthesis of Triphenylenes: The Yamamoto Coupling vs. Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylenes, a class of polycyclic aromatic hydrocarbons (PAHs), are fundamental building blocks in materials science and drug discovery. Their planar, disc-like structure and extended π-conjugated system give rise to unique photophysical and electronic properties, making them ideal candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in the development of novel therapeutic agents.[1] The efficient synthesis of substituted triphenylenes is therefore of paramount importance. This guide provides an in-depth comparison of the nickel-mediated Yamamoto coupling with other prominent methods for preparing triphenylenes, offering experimental data and insights to aid researchers in selecting the most suitable synthetic strategy for their specific needs.
The Yamamoto Coupling: A Powerful Tool for Triphenylene Synthesis
The Yamamoto coupling is a nickel-catalyzed homocoupling of aryl halides, providing a direct and efficient route to biaryls and, pertinently, to triphenylenes through the cyclotrimerization of o-dihaloarenes.[2] This method has gained significant attention for its operational simplicity and, most notably, its effectiveness in synthesizing electron-deficient triphenylenes, which are often challenging to prepare using other methods.[3][4]
Mechanistic Insights
The catalytic cycle of the Yamamoto coupling is believed to proceed through the following key steps:
-
Oxidative Addition: A low-valent nickel(0) complex, typically generated in situ from a Ni(II) precursor or by using a Ni(0) source like Ni(COD)₂, undergoes oxidative addition to two molecules of the o-dihaloarene.
-
Reductive Elimination: The resulting nickel(II) intermediates undergo a series of reductive elimination steps, forming the new carbon-carbon bonds and regenerating the active nickel(0) catalyst. The intramolecular nature of the final cyclization step is key to the formation of the triphenylene core.
Diagram: Proposed Catalytic Cycle for Yamamoto Coupling
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07931J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry of Dimethyl 4,5-dibromophthalate and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, particularly in the development of pharmaceuticals and functional materials, the structural verification of intermediates is a cornerstone of success. Dimethyl 4,5-dibromophthalate serves as a critical building block, and its purity and identity must be unequivocally confirmed. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound and its derivatives, grounded in fundamental principles and field-proven methodologies.
The Signature of a Dibrominated Compound: Understanding Isotopic Patterns
Before delving into specific techniques, it is crucial to understand the most prominent feature in the mass spectrum of any poly-halogenated compound: the isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in nearly a 1:1 ratio.[1] This gives any ion containing a single bromine atom a characteristic pair of peaks of roughly equal intensity, separated by two mass-to-charge units (m/z), known as the M and M+2 peaks.[2]
For a dibrominated molecule like this compound, this pattern becomes even more distinct. The molecular ion will appear as a triplet of peaks:
-
M peak: Contains two ⁷⁹Br atoms.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Contains two ⁸¹Br atoms.
The statistical probability of these combinations results in a characteristic intensity ratio of approximately 1:2:1 .[3][4] Recognizing this triplet is the first and most definitive step in identifying the target compound in a complex mixture.
Choosing the Right Ionization Technique: A Comparative Analysis
The choice of ionization method is the most critical parameter in MS analysis, dictating the type and quality of information obtained. The optimal technique depends on the analyte's properties and the analytical question at hand—be it simple confirmation of molecular weight or detailed structural elucidation.
| Ionization Technique | Principle | Advantages for this compound | Disadvantages & Causality |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. | - Provides a reproducible, library-searchable "fingerprint" spectrum.[5] - Ideal for GC-MS coupling due to the analyte's volatility. - Reveals rich structural information through detailed fragmentation patterns. | - The molecular ion peak can be weak or entirely absent due to high internal energy transfer, making molecular weight determination difficult. - Not suitable for non-volatile derivatives. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. | - Soft ionization technique that typically yields a strong protonated molecule [M+H]⁺ or adduct ion (e.g., [M+Na]⁺).[6] - Ideal for LC-MS, allowing for analysis of more polar derivatives (e.g., the corresponding diacid). - Can be adapted for less polar molecules with specific solvent systems.[7] | - this compound itself is relatively nonpolar and lacks easily ionizable sites, which can lead to poor ESI efficiency in standard solvents.[8][9] - Requires careful solvent and modifier selection to promote ionization. |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized, which then transfers a proton to the analyte. | - A softer technique than EI, often producing a more abundant protonated molecule [M+H]⁺. - Provides molecular weight information when EI fails to do so. - Can offer some structural information through controlled fragmentation. | - Less fragmentation than EI, providing less detailed structural data. - Spectra can be more complex due to reactions with the reagent gas. |
Expert Insight: For routine identification and purity assessment of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is the gold standard. The molecule's volatility and thermal stability make it perfectly suited for GC separation, and the resulting EI spectrum provides a rich, unique fingerprint for confirmation. For derivatives, such as the hydrolyzed diacid or amide conjugates, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization becomes the necessary choice due to the increased polarity and reduced volatility of these molecules.[10]
Decoding the Fingerprint: EI Fragmentation of this compound
Under 70 eV Electron Ionization, this compound (C₁₀H₈Br₂O₄, Molecular Weight ≈ 368 g/mol ) undergoes predictable fragmentation. The key to interpretation is recognizing the loss of stable neutral fragments and the characteristic isotopic patterns of bromine-containing ions.
The molecular ion (M⁺˙) will exhibit the classic 1:2:1 isotopic cluster at m/z 366, 368, and 370 . While potentially weak, its observation is crucial. The most common fragmentation pathways for dimethyl phthalates involve the ester groups.[11][12]
Key Fragmentation Pathways:
-
α-Cleavage (Loss of a Methoxy Radical): The most favorable initial fragmentation is the loss of a methoxy radical (•OCH₃) to form a stable acylium ion. This is a hallmark of methyl esters.[11] This results in a prominent ion cluster at m/z 335, 337, 339 (1:2:1 ratio). This is often the base peak in the spectrum of similar non-brominated dimethyl phthalates.[13]
-
Loss of Carbon Monoxide: The acylium ion can subsequently lose a molecule of carbon monoxide (CO) to yield another fragment.
-
Loss of Bromine: Cleavage of a C-Br bond can occur, though it is often less favorable than fragmentation at the ester group.
Below is a proposed fragmentation pathway diagram.
Caption: Proposed EI fragmentation of this compound.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation While nominal mass data is useful, only HRMS can provide the unambiguous elemental composition of the parent molecule and its fragments. By measuring m/z to four or five decimal places, HRMS can differentiate between ions of the same nominal mass, confirming that the observed signals correspond to the expected bromine-containing formulas and not isobaric interferences.[10]
Analysis of Derivatives: Predicting Mass Shifts
When this compound is used in synthesis, its derivatives must also be characterized. Understanding how common modifications affect the mass spectrum is key.
-
Hydrolysis to Diacid: Conversion of the two methyl ester groups (-COOCH₃) to carboxylic acids (-COOH) results in the loss of two CH₂ groups.
-
Mass Shift: (2 x H) - (2 x CH₃) = 2 - 30 = -28 Da .
-
New Molecular Weight: ~340 g/mol . This derivative would be amenable to negative-ion ESI, showing a strong [M-H]⁻ ion.
-
-
Amidation: Reaction with an amine (e.g., R-NH₂) to form a diamide.
-
Mass Shift: Depends on the amine used. For example, using methylamine (CH₃NH₂) to form the N,N'-dimethyl diamide would involve replacing two -OCH₃ groups with two -NHCH₃ groups.
-
Shift per group: (-OCH₃) + (-NHCH₃) = (-31) + (31) = 0 Da . The mass would be identical, but fragmentation and chromatographic retention would differ significantly. HRMS would be essential to distinguish them.
-
A Validated Protocol: GC-MS Analysis of this compound
This protocol outlines a robust method for the routine analysis of this compound using a standard GC-MS system with an EI source.
Step 1: Sample & Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent like ethyl acetate or dichloromethane.
-
Create a working standard at 10 µg/mL by diluting the stock solution.
-
Dissolve the unknown sample in the same solvent to an estimated concentration of 10-50 µg/mL.
-
Prepare a solvent blank for a background check.
Step 2: GC-MS Instrumentation & Conditions
-
Gas Chromatograph:
-
Column: A standard, non-polar column like a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent is ideal.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Inlet: Splitless mode (for high sensitivity) or Split mode (e.g., 20:1 for higher concentrations). Inlet temperature: 280°C.
-
Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. (This program should be optimized for the specific instrument and sample matrix).
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-450.
-
Step 3: Analysis Workflow
-
System Validation: Inject a known standard (e.g., PFTBA) to confirm mass accuracy and calibration.
-
Blank Injection: Inject 1 µL of the solvent blank to ensure no system contamination.
-
Standard Injection: Inject 1 µL of the 10 µg/mL working standard to determine the retention time and confirm the fragmentation pattern.
-
Sample Injection: Inject 1 µL of the prepared unknown sample.
Step 4: Data Interpretation
-
Extract the mass spectrum from the chromatographic peak corresponding to the retention time of the standard.
-
Verify the presence of the characteristic 1:2:1 isotopic cluster for the molecular ion (m/z 366/368/370) and key fragments (e.g., m/z 335/337/339).
-
Compare the full spectrum against a reference library (e.g., NIST) or the experimentally acquired standard spectrum for final confirmation.[14]
Caption: A typical GC-MS workflow for compound identification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. GCMS Section 6.5 [people.whitman.edu]
- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]
- 6. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl phthalate [webbook.nist.gov]
- 14. Welcome to the NIST WebBook [webbook.nist.gov]
FT-IR spectroscopy to confirm the synthesis of Dimethyl 4,5-dibromophthalate
An Application Scientist's Guide to Confirming the Synthesis of Dimethyl 4,5-dibromophthalate with FT-IR Spectroscopy
Introduction: Beyond Synthesis to Confirmation
In the realm of chemical synthesis, particularly for intermediates in materials science and drug development, the successful creation of a target molecule is only half the battle. Rigorous confirmation of the product's identity and purity is paramount. The synthesis of this compound, a key building block, from 4,5-dibromophthalic acid is a common esterification reaction.[1] While techniques like NMR and Mass Spectrometry provide exhaustive structural detail, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly effective first-line technique for confirming the success of this specific chemical transformation.
This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of the spectral features of the starting material and the final product. It details not just the methodology but the underlying spectroscopic rationale, empowering researchers to interpret their results with confidence.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of this compound is typically achieved via Fischer esterification of 4,5-dibromophthalic acid using methanol, often with an acid catalyst like sulfuric acid.[2] The core chemical change is the conversion of two carboxylic acid functional groups (-COOH) into two methyl ester groups (-COOCH₃). This fundamental change provides a distinct and easily trackable transformation in the infrared spectrum.
Caption: Synthetic workflow for this compound with the critical FT-IR confirmation step.
Comparative FT-IR Analysis: Tracking the Functional Group Transformation
The power of FT-IR in this context lies in its ability to monitor the disappearance of reactant-specific vibrational modes and the concurrent appearance of product-specific modes. The most significant changes occur due to the conversion of the carboxylic acid's hydroxyl group into the ester's methoxy group.
| Vibrational Mode | Starting Material (4,5-Dibromophthalic Acid) | Product (this compound) | Interpretation of Change |
| O-H Stretch | Very broad, strong absorption from ~3300-2500 cm⁻¹ | Absent | Confirms consumption of the carboxylic acid group. This is the most critical indicator of reaction success. |
| C=O Stretch | ~1700 cm⁻¹ (often broad due to hydrogen bonding) | Strong, sharp absorption from ~1730-1715 cm⁻¹[3][4] | Shift to a higher wavenumber and sharpening of the peak indicates the formation of the less-associated ester carbonyl. |
| C-O Stretch | Mixed with other fingerprint vibrations, ~1300 cm⁻¹ | Two distinct, strong bands: ~1310-1250 cm⁻¹ (asym. C-C-O) and ~1130-1100 cm⁻¹ (sym. O-C-C)[3][5] | Appearance of the characteristic "Rule of Three" peaks for aromatic esters confirms the ester linkage.[3] |
| Aromatic C=C Stretch | ~1600-1580 cm⁻¹ (doublet)[6] | ~1600-1580 cm⁻¹ (doublet, may shift slightly) | These peaks confirm the persistence of the aromatic ring structure throughout the reaction. |
| C-Br Stretch | < 700 cm⁻¹ | < 700 cm⁻¹ | Confirms the bromine substituents remain on the aromatic ring. Often weak and in the far-IR region. |
| Aliphatic C-H Stretch | Absent | ~2960-2850 cm⁻¹ | Appearance of these peaks confirms the addition of the methyl (-CH₃) groups from methanol. |
Experimental Protocol: A Self-Validating Approach
This protocol describes the use of an FT-IR spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid analysis of solid powder samples with minimal preparation.[7]
Instrumentation:
-
FT-IR Spectrometer (e.g., Thermo Scientific Nicolet iS5, Agilent 4500a, or similar)[6][8]
-
Diamond ATR Accessory
Procedure:
-
Background Collection: Ensure the ATR crystal is clean. Run a background scan (typically 32 scans at 4 cm⁻¹ resolution). This step is crucial as it subtracts the IR signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Application (Starting Material): Place a small amount of the 4,5-dibromophthalic acid powder onto the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Use the ATR pressure clamp to apply firm, consistent pressure. Good contact between the sample and the crystal is essential for a high-quality spectrum.[7]
-
Spectrum Acquisition (Starting Material): Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
-
Sample Application (Product): Repeat steps 2-4 with your synthesized this compound.
-
Analysis: Overlay the two spectra (starting material and product) for direct comparison.
Interpreting the Results: A Decision-Making Framework
A successful synthesis of this compound will show a clear and unambiguous spectral transformation. Use the following logical framework to interpret your results.
References
- 1. Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate | Scientific.Net [scientific.net]
- 2. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. hpst.cz [hpst.cz]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comparative study of the mesomorphic properties of triphenylene derivatives
A Comparative Guide to the Mesomorphic Properties of Triphenylene Derivatives
This guide provides a comprehensive comparative analysis of the mesomorphic properties of triphenylene derivatives, designed for researchers, scientists, and professionals in drug development and materials science. Triphenylene-based discotic liquid crystals are a cornerstone of advanced materials, with applications ranging from organic electronics to optical compensation films.[1][2] Understanding the relationship between their molecular structure and liquid crystalline behavior is paramount for designing novel materials with tailored functionalities. This document delves into the causal relationships behind experimental observations, presents validated protocols for characterization, and offers a comparative analysis of key derivatives to guide future research and development.
The Allure of the Triphenylene Core: A Foundation for Self-Assembly
The triphenylene molecule, a polycyclic aromatic hydrocarbon composed of four fused benzene rings, possesses a unique combination of properties that make it an exceptional building block for discotic liquid crystals.[3] Its planar and rigid structure, coupled with an extended π-conjugated system, facilitates strong π-π stacking interactions.[3] This inherent tendency for co-facial aggregation is the driving force behind the formation of the characteristic columnar mesophases exhibited by its derivatives.[4] These columnar structures, where the disc-like molecules stack one on top of another, create one-dimensional pathways for charge transport, making them highly promising for applications in organic semiconductors, photovoltaics, and sensors.[1][5]
The true versatility of triphenylene lies in the ability to chemically modify its periphery. By attaching flexible side chains, typically six of them, to the rigid core, we can precisely tune the intermolecular interactions and, consequently, the mesomorphic properties. These side chains act as a molecular "solvent," preventing premature crystallization and enabling the formation of liquid crystalline phases over a broad temperature range.[3] The nature, length, and arrangement of these side chains are the primary determinants of the type of mesophase formed, its thermal stability, and the material's overall performance characteristics.
Decoding Mesomorphic Behavior: A Comparative Analysis of Triphenylene Derivatives
The mesomorphic properties of triphenylene derivatives are exquisitely sensitive to the nature of their peripheral substituents. This section provides a comparative analysis of how different structural modifications influence the resulting liquid crystalline phases.
The Influence of Symmetrically Substituted Alkoxy and Alkylthio Chains
Symmetrically substituted hexaalkoxy- and hexaalkylthiotriphenylenes are among the most studied classes of discotic liquid crystals. The length of the aliphatic chains has a profound effect on the phase transition temperatures.
| Derivative | R Group | Cr -> Colh (°C) | Colh -> Iso (°C) | Mesophase Range (°C) |
| Hexahexyloxytriphenylene (HAT6) | -OC6H13 | 68 | 99 | 31 |
| Hexaheptyloxytriphenylene (HAT7) | -OC7H15 | 64 | 93 | 29 |
| Hexaoctyloxytriphenylene (HAT8) | -OC8H17 | 60 | 87 | 27 |
| Hexadecyloxytriphenylene (HAT10) | -OC10H21 | 55 | 79 | 24 |
| Hexadodecyloxytriphenylene (HAT12) | -OC12H25 | 58 | 77 | 19 |
| Hexapentylthiotriphenylene (HPTT) | -SC5H11 | 96 | 122 | 26 |
| Hexaoctylthiotriphenylene (HOTT) | -SC8H17 | 75 | 98 | 23 |
Data compiled from various sources for illustrative comparison. Absolute values may vary slightly based on synthetic purity and experimental conditions.
As the alkyl chain length increases in the hexaalkoxytriphenylene series, both the melting point (Cr -> Colh) and the clearing point (Colh -> Iso) generally decrease. This is attributed to the increased conformational flexibility of longer chains, which disrupts the crystalline packing and destabilizes the mesophase. Alkylthio-substituted derivatives typically exhibit higher phase transition temperatures and wider mesophase ranges compared to their alkoxy counterparts with the same chain length. This is due to the stronger intermolecular interactions mediated by the sulfur atoms.
The Impact of Unsymmetrical Substitution
Breaking the symmetry of the peripheral substitution can significantly alter the mesomorphic behavior.[6] Unsymmetrical substitution often leads to a depression of the melting point and can sometimes stabilize different types of columnar phases or even induce nematic phases.[7]
| Derivative | R Groups | Phase Transitions (°C) |
| 2,3,6,7,10-pentahexyloxy-11-methoxytriphenylene | 5x -OC6H13, 1x -OCH3 | Cr 55 Colh 85 Iso |
| 2,3,6,7-tetrakis(pentyloxy)-10,11-bis(propyloxy)triphenylene | 4x -OC5H11, 2x -OC3H7 | Cr 72 Colh 105 Iso |
| 2-bromo-3,6,7,10,11-pentahexyloxytriphenylene | 5x -OC6H13, 1x -Br | Cr 62 Colr 78 Iso |
Illustrative examples. Cr = Crystalline, Colh = Hexagonal Columnar, Colr = Rectangular Columnar, Iso = Isotropic Liquid.
The introduction of asymmetry disrupts the regular packing of the molecules, making it more difficult for them to crystallize, hence the lower melting points. This can also lead to a frustration of the hexagonal columnar packing, resulting in the formation of rectangular or oblique columnar phases.
Engineering Nematic Phases
While columnar phases are the most common for triphenylene derivatives, the discotic nematic (ND) phase is highly sought after for applications such as optical compensation films for liquid crystal displays.[4][6] The formation of a nematic phase requires the suppression of the strong tendency for columnar stacking. This can be achieved through several molecular design strategies:
-
Steric Hindrance: Introducing bulky peripheral groups, such as aryl esters or alkynylaryl substituents, can create a steric barrier that prevents the face-to-face stacking required for columnar phases.[4]
-
Dimeric Structures: Rigidly linking two triphenylene cores can enforce a non-columnar arrangement, thereby promoting the formation of a nematic mesophase.[6] The geometry of the linker is crucial in determining the resulting mesophase.
Experimental Characterization: A Self-Validating Workflow
The reliable characterization of the mesomorphic properties of triphenylene derivatives relies on a combination of complementary analytical techniques. This section outlines the standard experimental protocols.
Caption: A typical experimental workflow for the synthesis and characterization of triphenylene-based liquid crystals.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the initial identification of liquid crystalline phases based on their unique optical textures.
Protocol:
-
Sample Preparation: Place a small amount (a few milligrams) of the purified triphenylene derivative on a clean glass microscope slide.
-
Heating Stage: Cover the sample with a coverslip and place it on a hot stage connected to a temperature controller.
-
Observation upon Heating: Heat the sample at a controlled rate (e.g., 10 °C/min) while observing it through a polarized light microscope with crossed polarizers. Note the temperatures at which any changes in the optical texture occur. The transition to a dark field of view indicates melting to an isotropic liquid.
-
Observation upon Cooling: Cool the sample slowly from the isotropic phase (e.g., 5 °C/min). Liquid crystalline phases will appear as birefringent textures growing from the isotropic liquid.
-
Texture Identification:
-
Columnar Phases: Often exhibit fan-shaped or dendritic textures.[8] Shearing the sample by moving the coverslip can help to align the columns and produce a more uniform texture.
-
Nematic Phases: Typically show a Schlieren texture with characteristic "brushes" or a marbled texture.
-
-
Image Capture: Record images of the characteristic textures at different temperatures for documentation.
Differential Scanning Calorimetry (DSC)
DSC provides quantitative data on the phase transition temperatures and their associated enthalpy changes.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the clearing point observed by POM. This scan reveals the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point.
-
Second Heating Scan: Heat the sample again at the same rate. This scan is typically used for reporting phase transition temperatures as it represents the behavior of the material after erasing its previous thermal history.
-
-
Data Analysis:
-
Phase Transition Temperatures: Determined from the onset or peak of the endothermic (melting, clearing) or exothermic (crystallization) transitions in the heat flow curve.
-
Enthalpy Changes (ΔH): Calculated by integrating the area under the transition peaks. The magnitude of ΔH can provide insights into the degree of order of the different phases.
-
Caption: A schematic DSC thermogram of a triphenylene derivative showing endothermic melting and clearing transitions.
X-Ray Diffraction (XRD)
XRD is the definitive technique for determining the structural organization of the mesophase, such as the lattice type and dimensions of columnar phases.
Protocol:
-
Sample Preparation: The sample is typically loaded into a thin-walled glass capillary (for powder diffraction) or prepared as an aligned film on a substrate. For temperature-dependent studies, a heated sample stage is used.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered radiation is detected.
-
Diffraction Pattern Analysis:
-
Small-Angle Region (low 2θ): Provides information about the long-range order, such as the packing of the columns. For a hexagonal columnar phase (Colh), a series of reflections with d-spacings in the ratio of 1, 1/√3, 1/√4, 1/√7, etc., corresponding to the (100), (110), (200), and (210) planes, is expected.[9]
-
Wide-Angle Region (high 2θ): Gives information about the short-range order. A broad, diffuse halo around 4.5 Å is indicative of the liquid-like arrangement of the alkyl chains. A sharper reflection at ~3.5 Å corresponds to the average π-stacking distance between the triphenylene cores within a column.[5]
-
Structure-Property Relationships: A Causal Framework
The mesomorphic properties of triphenylene derivatives are a direct consequence of the interplay between various molecular features. Understanding these relationships is key to the rational design of new materials.
Caption: Key structure-property relationships governing the mesomorphic behavior of triphenylene derivatives.
Conclusion and Future Outlook
Triphenylene derivatives continue to be a rich platform for the development of advanced functional materials. The ability to precisely control their self-assembly into highly ordered columnar or nematic mesophases through synthetic chemistry allows for the fine-tuning of their optical and electronic properties. This guide has provided a comparative framework for understanding the key structure-property relationships and has outlined the essential experimental protocols for their characterization.
Future research will likely focus on the synthesis of more complex architectures, including multi-triphenylene systems and derivatives with functional groups that impart specific responsiveness to external stimuli such as light or electric fields. The integration of these materials into devices remains a key challenge, requiring further advancements in processing and alignment techniques. The foundational knowledge presented here serves as a critical starting point for these exciting future endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Dimethyl 4,5-dibromophthalate Purity: HPLC vs. qNMR and GC-MS
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective therapeutics. Dimethyl 4,5-dibromophthalate, a key organic building block, is no exception. Its purity can significantly influence the yield, impurity profile, and overall quality of downstream products. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of this compound purity.
The Criticality of Purity for this compound
This compound (MW: 351.98 g/mol , CAS: 859299-66-4) is often synthesized from precursors like 4,5-dibromophthalic acid or its anhydride.[1][2] Potential impurities can arise from unreacted starting materials, by-products from side reactions (e.g., isomers or incompletely brominated species), and residual solvents used during synthesis and purification.[3] These impurities can have unintended consequences in subsequent synthetic steps, making a robust and reliable analytical method for purity determination essential.
This guide will dissect the methodologies of HPLC, qNMR, and GC-MS, presenting supporting experimental data to offer a comprehensive framework for selecting the most appropriate analytical technique for your specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its strength lies in its high resolving power, sensitivity, and adaptability for quantitative analysis. A well-developed HPLC method can separate the main component from structurally similar impurities, providing a detailed impurity profile.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the purity validation of this compound, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[4][5][6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A).
-
Time (min) | %A | %B
-
---|---|---
-
0 | 60 | 40
-
15 | 20 | 80
-
20 | 20 | 80
-
22 | 60 | 40
-
25 | 60 | 40
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately polar this compound and separating it from both more polar and less polar impurities.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution for a wide range of aromatic compounds. The gradient elution ensures that impurities with a broad range of polarities can be eluted and detected within a reasonable run time.
-
UV Detection at 235 nm: Aromatic compounds like phthalates exhibit strong UV absorbance. 235 nm is chosen to maximize the signal-to-noise ratio for the analyte and its potential impurities.[7]
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Alternative Method 1: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[8][9] Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the analyte-to-internal-standard ratio, allowing for the calculation of absolute purity without the need for a specific reference standard of the analyte itself.[10][11] This is particularly advantageous when certified reference standards are unavailable or expensive.[11]
Experimental Protocol: ¹H-qNMR for Absolute Purity
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Internal Standard: A certified reference standard with known purity and protons that resonate in a clear region of the spectrum (e.g., Maleic Anhydride or 1,2,4,5-Tetrachloro-3-nitrobenzene).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic peak of this compound and a known peak of the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following equation:[10]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the standard
Visualizing the qNMR Logic
Caption: Logic of qNMR Purity Determination.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For analyzing volatile and semi-volatile impurities, GC-MS is an exceptionally powerful technique.[12][13] While this compound itself has a relatively high boiling point, GC-MS is ideal for identifying and quantifying lower-boiling point impurities such as residual solvents or volatile by-products from the synthesis.[14] The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.
Experimental Protocol: GC-MS for Volatile Impurity Profiling
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
DB-5ms Column: This type of column is a general-purpose column that provides excellent separation for a wide range of compounds, making it ideal for screening for unknown impurities.[14]
-
Temperature Program: The program starts at a low enough temperature to resolve volatile solvents and then ramps up to elute the main component and any higher-boiling impurities.
-
Mass Spectrometry Detection: MS detection provides mass spectra for each eluting peak, which can be compared against spectral libraries (e.g., NIST) for positive identification of impurities.
Comparative Performance Data
The following table summarizes the performance characteristics of the three methods for the purity validation of this compound, based on typical experimental outcomes.
| Parameter | HPLC-UV | qNMR | GC-MS |
| Primary Application | Quantitative purity, impurity profiling | Absolute quantitative purity | Volatile/semi-volatile impurity ID & quantification |
| Selectivity/Specificity | High for non-volatile impurities | High, based on unique proton signals | Very high for volatile impurities |
| Precision (RSD%) | < 1.0% | < 0.5% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 99-101% (as absolute purity) | 95-105% (for volatile analytes) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | ppm levels for volatiles |
| Reference Standard | Requires analyte-specific standard | Requires any certified standard | Requires analyte-specific standards for quantification |
| Sample Throughput | Moderate (20-30 min/sample) | Low (requires careful sample prep) | High (15-20 min/sample) |
| Structural Information | Limited (Retention Time, UV Spectra) | High (Full structure confirmation) | High (Mass Spectra for ID) |
Conclusion and Recommendations
The choice of analytical method for validating the purity of this compound is contingent on the specific analytical objective.
-
For routine quality control and release testing, a validated HPLC-UV method is the industry standard. It provides a robust, precise, and accurate assessment of the main component's purity and a profile of non-volatile impurities.
-
When an absolute purity value is required without a specific certified reference material for this compound, qNMR is the superior choice. It serves as an excellent primary method for certifying in-house reference standards.[8][11]
-
To investigate and identify potential volatile impurities, such as residual solvents or low molecular weight by-products from the synthesis, GC-MS is indispensable. Its high sensitivity and definitive identification capabilities make it a crucial tool for in-depth impurity profiling.[12][15]
In a comprehensive quality assessment strategy, these techniques are not mutually exclusive but rather complementary. A robust validation package for this compound would ideally leverage HPLC for routine purity assessment, qNMR for the certification of a reference standard, and GC-MS for the thorough investigation of volatile impurities. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this critical chemical intermediate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. CN105646176A - Preparation method of 4,5-dibromophthalic acid - Google Patents [patents.google.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 10. emerypharma.com [emerypharma.com]
- 11. rssl.com [rssl.com]
- 12. gcms.cz [gcms.cz]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Coupling Reactivity of Dimethyl 4,5-dibromophthalate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, enabling the formation of complex molecular architectures from readily available starting materials. This guide provides a comprehensive comparison of the reactivity of Dimethyl 4,5-dibromophthalate with other common dibromoarenes in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
This document is designed for the experienced researcher, offering not just protocols, but a deeper understanding of the underlying principles that govern the reactivity of these substrates. By understanding the electronic and steric factors at play, chemists can make more informed decisions in the design and execution of their synthetic strategies.
Understanding the Reactivity Landscape of Dibromoarenes
The reactivity of a dibromoarene in a palladium-catalyzed cross-coupling reaction is fundamentally dictated by the electronic nature of the aromatic ring and the steric environment around the carbon-bromine bonds. The key step influencing this reactivity is the oxidative addition of the aryl bromide to the palladium(0) catalyst.
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring, such as the ester functionalities in this compound, generally increase the rate of oxidative addition.[1][2] This is because they decrease the electron density on the aromatic ring, making the carbon-bromine bond more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) tend to decrease the reactivity of aryl bromides in this step.
Steric Effects: The steric hindrance around the C-Br bond can significantly impact the approach of the bulky palladium catalyst.[3][4] Substituents ortho to the bromine atom can impede the oxidative addition step, thereby reducing the overall reaction rate.
Based on these principles, we can predict a general trend in reactivity among various dibromoarenes. This compound, with its two electron-withdrawing ester groups, is expected to be a highly reactive substrate in cross-coupling reactions.
Comparative Analysis in Key Cross-Coupling Reactions
To provide a practical comparison, this section will delve into the performance of this compound and other representative dibromoarenes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. While direct, side-by-side comparative studies under identical conditions are limited in the literature, we can infer reactivity trends from existing data and the fundamental principles discussed above.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron reagent and an organic halide, is one of the most widely used cross-coupling methods due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[5][6]
Reactivity Comparison:
| Dibromoarene | Substituents | Expected Reactivity | Representative Yields (Double Coupling) |
| 1,4-Dibromobenzene | None | Baseline | Good to Excellent[7] |
| 1,2-Dibromo-4,5-dimethylbenzene | Two methyl groups (EDGs) | Lower than 1,4-dibromobenzene | Moderate to Good[8] |
| 1,3-Dibromo-5-nitrobenzene | One nitro group (strong EWG) | Higher than 1,4-dibromobenzene | Good to Excellent[9] |
| This compound | Two methoxycarbonyl groups (EWGs) | Highest | Good to Excellent |
Note: The yields presented are collated from various sources and are not from direct comparative experiments. They serve as a general indicator of reactivity under optimized conditions for each substrate.
The two electron-withdrawing ester groups in this compound significantly activate the C-Br bonds towards oxidative addition, making it a highly suitable substrate for double Suzuki-Miyaura couplings.[1] This high reactivity can sometimes lead to challenges in achieving selective mono-arylation.
Experimental Protocol: Double Suzuki-Miyaura Coupling of a Dibromoarene
This protocol provides a general procedure that can be adapted for various dibromoarenes.
Reactants:
-
Dibromoarene (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the dibromoarene, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling an aryl halide with a terminal alkyne.[10][11] This reaction is crucial for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
Reactivity Comparison:
The reactivity trend in Sonogashira coupling generally mirrors that of the Suzuki-Miyaura reaction, with electron-deficient aryl bromides exhibiting higher reactivity.[12] Therefore, this compound is expected to be an excellent substrate for double Sonogashira coupling. A potential side reaction to consider is the Glaser-Hay homocoupling of the terminal alkyne, which can be minimized by using copper-free conditions or by careful control of the reaction atmosphere.[9]
Experimental Protocol: Copper-Free Sonogashira Coupling of a Dibromoarene
This protocol is a general guideline for a copper-free Sonogashira reaction.
Reactants:
-
Dibromoarene (1.0 mmol)
-
Terminal alkyne (2.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Diisopropylethylamine or Triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
In a Schlenk tube, dissolve the dibromoarene and palladium catalyst in the anhydrous, degassed solvent.
-
Add the base and the terminal alkyne via syringe.
-
Heat the reaction to the desired temperature (can range from room temperature to 100 °C) and stir until completion (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[13][14] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals and other functional molecules.
Reactivity Comparison:
Similar to the C-C coupling reactions, electron-withdrawing groups on the aryl bromide generally accelerate the Buchwald-Hartwig amination.[15] Therefore, this compound is expected to be a highly reactive substrate. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being necessary to promote efficient coupling, especially for less reactive aryl chlorides or sterically hindered substrates.[16]
Experimental Protocol: Buchwald-Hartwig Amination of a Dibromoarene
This is a general procedure and may require optimization for specific substrates.
Reactants:
-
Dibromoarene (1.0 mmol)
-
Amine (2.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2.4 mmol)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the solvent, followed by the dibromoarene and the amine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Outlook
This compound stands out as a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing ester groups significantly enhances its susceptibility to oxidative addition, making it an excellent substrate for double functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
While this guide provides a framework for understanding and predicting the reactivity of this compound in comparison to other dibromoarenes, it is crucial to recognize that optimal reaction conditions are often substrate- and reaction-specific. The experimental protocols provided herein serve as robust starting points for optimization.
The continued exploration of the cross-coupling chemistry of functionalized dibromoarenes like this compound will undoubtedly lead to the discovery of novel molecular architectures with valuable applications in drug discovery, materials science, and beyond.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dimethyl 4,5-dibromophthalate
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Dimethyl 4,5-dibromophthalate, a halogenated aromatic ester. The procedures outlined herein are synthesized from established safety protocols for halogenated organic compounds and data from structurally analogous chemicals, ensuring a robust and reliable methodology.
Hazard Assessment and Initial Handling: The "Why" Behind the Precautions
This compound, as a brominated aromatic compound, warrants careful handling due to its potential hazards. Based on data from similar compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] The bromine atoms on the aromatic ring increase its environmental persistence and necessitate its classification as a hazardous waste that is toxic to aquatic life with long-lasting effects.[1]
The core principle guiding its disposal is waste segregation . Halogenated organic compounds must be kept separate from non-halogenated waste streams.[4][5]
Causality:
-
Incineration Compatibility: The primary disposal method for halogenated waste is high-temperature incineration at specialized facilities.[4] These incinerators are equipped with advanced scrubbers to neutralize and capture the acidic gases (like hydrogen bromide) produced during combustion.[4][6] Mixing halogenated and non-halogenated waste complicates the incineration process, can lead to equipment corrosion, and may result in the release of hazardous byproducts.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates strict segregation and labeling of hazardous waste streams.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form (pure substance, solutions, or contaminated materials), donning the appropriate PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | To prevent skin contact. Analogous compounds are known skin irritants and may cause allergic reactions.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or contact with the solid powder, which can cause serious irritation.[2][3] |
| Skin/Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handling small quantities in a well-ventilated area or chemical fume hood.[3] | If generating dust or aerosols, a NIOSH-approved respirator may be necessary. Always follow your institution's specific guidelines based on a risk assessment.[3] |
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of this compound waste, from generation at the bench to collection by EHS personnel.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste containing this compound must be collected in a designated hazardous waste container.
-
Action: Collect all materials contaminated with this compound—including residual solids, contaminated weighing papers, gloves, and pipette tips—into a dedicated container.
-
Causality: This prevents cross-contamination of non-hazardous waste streams and ensures the entire volume of halogenated waste is managed correctly from the outset.
Step 2: Container Selection and Labeling
The integrity and labeling of your waste container are critical for safety and compliance.
-
Action:
-
Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.
-
The container must be in good condition, free of cracks or residue on the outside.
-
Affix a "Hazardous Waste" label, available from your EHS department.
-
On the label, clearly write the full chemical name: "This compound " and list any solvents or other chemicals present in the waste mixture.
-
-
Causality: Proper containment prevents spills and exposure. Accurate labeling is a legal requirement and informs EHS personnel of the container's contents, ensuring they can handle it safely and select the correct final disposal route.[7][8]
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action:
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Store the container in a designated, secondary containment bin within your lab's SAA.
-
Ensure the SAA is away from heat sources and incompatible chemicals.
-
-
Causality: Keeping containers closed minimizes the release of any potential vapors. Secondary containment ensures that any unexpected leaks are captured, preventing a wider spill and environmental release.
Step 4: Arranging for Disposal
Once the container is full or waste is no longer being generated, arrange for its collection.
-
Action: Follow your institution's procedure to request a hazardous waste pickup from the EHS department. Do not pour any amount of this compound waste down the drain or place it in the regular trash.[1]
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the final disposal is performed in a safe, environmentally sound, and legally compliant manner.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in the table above.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial spill pads to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. actenviro.com [actenviro.com]
A Senior Application Scientist's Guide to Handling Dimethyl 4,5-dibromophthalate
This guide provides an essential operational framework for the safe handling and disposal of Dimethyl 4,5-dibromophthalate. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The following protocols are designed to establish a self-validating system of safety, grounded in established chemical hygiene principles. The causality behind each recommendation is explained to foster a deep, intuitive understanding of safe laboratory practice.
Immediate Safety Briefing: Understanding the Compound
This compound is a halogenated aromatic ester. While comprehensive toxicological data for this specific compound is not widely published, its structure necessitates a cautious approach. Structurally similar compounds, such as Dimethyl 5-bromoisophthalate, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Halogenated aromatic compounds as a class require stringent safety protocols to protect laboratory personnel[4]. Therefore, all handling procedures must assume the compound is hazardous upon contact and inhalation.
Primary Hazards:
-
Eye Damage: Assumed to cause serious eye irritation[1][2][3].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][2][3].
Core Directive: Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is non-negotiable. The selection of appropriate barriers is the most critical step in preventing exposure. The following table summarizes the minimum required PPE.
| Protection Area | Required Equipment | Standard (Example) | Rationale & Causality |
| Eye & Face | Chemical safety goggles and/or a full-face shield. | EN 166 (EU) or ANSI Z87.1 (US) | Protects against accidental splashes and airborne dust particles, which can cause serious and potentially irreversible eye damage[1][2][3][4]. |
| Skin (Hands) | Chemical-resistant nitrile rubber gloves. | EN 374 (EU) or ASTM F739 (US) | Prevents direct skin contact, which is the most likely route of exposure and can lead to irritation[2][3][4]. Nitrile offers good resistance to a range of chemicals, but always check for visible signs of degradation or perforation[5]. |
| Skin (Body) | Long-sleeved laboratory coat or chemical-resistant apron. | N/A | Provides a barrier against spills and contamination of personal clothing[2][4]. Closed-toe shoes are mandatory to protect from spills[4]. |
| Respiratory | Use in a certified chemical fume hood. | N/A | The primary engineering control to prevent inhalation of dust or vapors[4]. For situations outside a fume hood (e.g., large spills), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required[2][3][4]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, sequential workflow minimizes the potential for error and exposure. All operations involving the solid compound or its solutions must be performed within a certified chemical fume hood.
Step 1: Preparation (Pre-Handling)
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational, with the sash at the appropriate height. The work area should be clean and free of clutter[4].
-
Assemble All Materials: Place all necessary equipment—glassware, spatulas, solvents, and a designated, labeled waste container—inside the fume hood before introducing the this compound.
-
Don Full PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
Step 2: Chemical Handling (In-Fume Hood)
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid compound. Use smooth, deliberate motions to avoid generating airborne dust.
-
Perform Experimental Procedures: Conduct all steps of your experiment within the fume hood. Keep the container of this compound tightly sealed when not in use.
-
Avoid Cross-Contamination: Use dedicated tools for this chemical. Do not remove any contaminated items from the fume hood until they have been decontaminated.
Step 3: Cleanup and Decontamination
-
Collect Rinsate: The solvent rinsate must be collected as hazardous waste in your designated, labeled container[4].
-
Wipe Down Surfaces: Wipe the interior surfaces of the fume hood with a solvent-dampened towel to remove any residual chemical dust. Dispose of the towel as solid hazardous waste.
Disposal Plan: Managing Halogenated Waste
Halogenated organic compounds require specific disposal procedures due to environmental regulations. Never mix halogenated waste with non-halogenated waste.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weighing papers, gloves, paper towels) must be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: All solutions and solvent rinsates containing the compound must be collected in a designated "Halogenated Organic Waste" container[4].
-
Disposal Compliance: Follow all institutional and local regulations for the disposal of hazardous chemical waste[6][7]. The container must be properly labeled and stored in a secondary containment vessel until collection by environmental health and safety personnel.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[1][2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[1][2].
-
Spill: For a small spill within the fume hood, absorb the material with a non-reactive absorbent (e.g., sand or vermiculite), collect it into a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.
Visualization: Safe Handling and Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
